NSC23005 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;4-(cyclohexylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFBDVMTRIQMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of the Rac1 Inhibitor NSC23766: A Technical Guide
Important Note for Researchers: The initial query for "NSC23005" did not yield information consistent with a mechanism of action related to Rac1 inhibition. The scientific literature strongly indicates that the compound with the described activity—selective inhibition of the Rac1-GEF interaction—is NSC23766 . This guide will focus on the established mechanism of action for NSC23766.
This technical guide provides an in-depth overview of the mechanism of action for NSC23766, a selective inhibitor of the Rac1 GTPase. It is intended for researchers, scientists, and drug development professionals working in cell biology and oncology.
Core Mechanism of Action
NSC23766 is a rationally designed small molecule that functions as a highly selective inhibitor of Rac1 activation.[1] Its primary mechanism involves the direct interference with the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), most notably Trio and Tiam1.[1][2][3][4] By binding to a surface groove on Rac1 that is critical for GEF recognition, NSC23766 physically blocks the ability of these GEFs to catalyze the exchange of GDP for GTP on Rac1.[1][2] This preventative action keeps Rac1 in its inactive, GDP-bound state, thereby inhibiting its downstream signaling pathways. A key feature of NSC23766 is its selectivity for Rac1; it does not significantly inhibit the activation of other closely related Rho family GTPases such as Cdc42 or RhoA at effective concentrations.[2][3][5][6]
Quantitative Data Summary
The inhibitory activity of NSC23766 has been quantified in various assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC50 (Rac1 activation by TrioN/Tiam1) | ~50 µM | Cell-free GEF activity assay | In vitro | [2][3] |
| IC50 (Cell Viability) | ~10 µM | Cell viability assay | MDA-MB-468 & MDA-MB-231 breast cancer cells | [1][2] |
| IC50 (Cell Viability) | 95.0 µM | Cell viability assay | MDA-MB-435 cells | [7] |
| Effective Concentration (Inhibition of Rac1-mediated functions) | 50 - 100 µM | Cell-based functional assays | NIH3T3 and PC-3 cells | |
| Inhibition of Cell Invasion | 85% inhibition | Matrigel invasion assay | PC-3 cells (at 25 µM) | [8] |
Signaling Pathway and Inhibition
The following diagram illustrates the Rac1 signaling pathway and the point of inhibition by NSC23766.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the mechanism of action of NSC23766.
In Vitro GEF Activity Assay (mant-GDP/GTP Exchange)
This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on Rac1.
-
Protein Purification: Recombinant GST-tagged Rac1 and His-tagged GEF domains (e.g., TrioN or Tiam1) are expressed and purified.
-
Nucleotide Loading: Purified Rac1 is loaded with mant-GDP by incubation in a buffer containing EDTA to chelate Mg2+ and allow nucleotide exchange. The reaction is stopped by adding excess MgCl2.
-
Exchange Reaction: The GEF is added to the mant-GDP-loaded Rac1 in the presence of a large excess of non-fluorescent GTP.
-
Inhibitor Addition: NSC23766 at various concentrations is included in the reaction mixture.
-
Fluorescence Measurement: The exchange of mant-GDP for GTP results in a decrease in fluorescence intensity, which is monitored over time using a fluorometer. The rate of fluorescence decay reflects the GEF activity.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC50 value.[5][6]
Rac1 Activity Pulldown Assay
This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.
-
Cell Treatment: Cells (e.g., NIH 3T3 or PC-3) are cultured and treated with a stimulus (e.g., serum or PDGF) in the presence or absence of NSC23766 for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Affinity Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of an effector protein (like PAK1), which specifically binds to GTP-bound Rac1. The PBD is typically immobilized on glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Rac1 is detected by Western blotting using a Rac1-specific antibody.
-
Normalization: A portion of the total cell lysate is also run on the gel to determine the total amount of Rac1 in each sample, which is used for normalization.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the impact of NSC23766 on cell function.
Summary
NSC23766 is a valuable research tool for dissecting the roles of Rac1 in various cellular processes. Its specificity as an inhibitor of the Rac1-GEF interaction allows for the targeted investigation of Rac1-mediated signaling pathways, particularly those involved in cytoskeletal dynamics, cell motility, and oncogenic transformation.[5] Understanding its precise mechanism of action, effective concentrations, and the appropriate experimental methods for its use is critical for obtaining reliable and interpretable results.
References
- 1. cellron.com [cellron.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. NSC23766, a Known Inhibitor of Tiam1-Rac1 Signaling Module, Prevents the Onset of Type 1 Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. selleck.co.jp [selleck.co.jp]
NSC23005 Sodium: A Potent and Selective p18INK4C Inhibitor for Hematopoietic Stem Cell Expansion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NSC23005 sodium has emerged as a novel and highly potent small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4C. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data supporting its activity, and detailed experimental protocols for its evaluation. By selectively targeting p18INK4C, this compound promotes the expansion of hematopoietic stem cells (HSCs) both in murine and human models, presenting a significant opportunity for advancements in regenerative medicine and transplantation therapies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the fields of hematology, oncology, and cell cycle regulation.
Introduction
The regulation of the cell cycle is a fundamental process in all eukaryotic organisms, with dysregulation often leading to diseases such as cancer. The INK4 family of proteins, including p18INK4C (also known as CDKN2C), are key tumor suppressors that negatively regulate the G1-S phase transition of the cell cycle. They exert their inhibitory effect by binding to and preventing the activation of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). The inhibition of CDK4/6 by p18INK4C prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the E2F transcription factors sequestered and halting cell cycle progression.
In the context of hematopoietic stem cells (HSCs), maintaining a state of quiescence is crucial for their long-term self-renewal and regenerative capacity. p18INK4C plays a significant role in enforcing this quiescent state. Consequently, the targeted inhibition of p18INK4C has been identified as a promising strategy to promote the ex vivo expansion of HSCs, a critical need for various therapeutic applications, including bone marrow transplantation.
This compound is a novel small molecule identified through in silico screening that specifically inhibits p18INK4C.[1][2][3][4][5] This guide details the current understanding of this compound's biological activity and provides practical information for its use in a research setting.
Mechanism of Action
This compound functions as a selective inhibitor of p18INK4C. By binding to p18INK4C, it disrupts the interaction between p18INK4C and its target kinases, CDK4 and CDK6. This inhibition leads to the activation of the Cyclin D-CDK4/6 complexes, which then phosphorylate the Rb protein. Phosphorylated Rb releases the E2F transcription factors, allowing for the transcription of genes required for cell cycle progression and, consequently, cell division. In hematopoietic stem cells, this targeted inhibition of a key negative regulator of the cell cycle promotes their proliferation and expansion.
Quantitative Data
This compound has demonstrated high potency in promoting the expansion of hematopoietic stem cells. The primary quantitative measure of its activity is the half-maximal effective dose (ED50).
| Parameter | Value | Assay System | Reference |
| ED50 | 5.21 nM | Murine and Human Hematopoietic Stem Cell (HSC) Expansion | |
| Cytotoxicity | Not significant | 32D cells and Hematopoietic Stem Cells (HSCs) | |
| Leukemia Cell Proliferation | No augmentation | Leukemia cell lines |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound. These protocols are based on standard techniques in the field and should be adapted as necessary for specific experimental setups.
Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol describes a method to assess the ability of this compound to promote the ex vivo expansion of HSCs.
Materials:
-
Isolated hematopoietic stem cells (e.g., human CD34+ cells or murine Lin-Sca-1+c-Kit+ (LSK) cells)
-
Stem cell culture medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
This compound
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-CD90, lineage cocktail)
-
Methylcellulose-based medium for CFU assay
Procedure:
-
Cell Preparation: Thaw or freshly isolate HSCs. Ensure high viability (>90%).
-
Plating: Seed HSCs at a density of 1 x 10^4 cells/well in a 96-well plate containing 100 µL of stem cell culture medium supplemented with the cytokine cocktail.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the wells. Include a DMSO-only well as a vehicle control.
-
Incubation: Culture the cells for 7 to 14 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis of Expansion:
-
Total Nucleated Cells (TNC): At the end of the culture period, harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against HSC markers to determine the percentage and absolute number of HSCs in the expanded population.
-
Colony-Forming Unit (CFU) Assay: Plate a fraction of the expanded cells in a methylcellulose-based medium to assess their differentiation potential and quantify the number of progenitor cells.
-
-
Data Analysis: Calculate the fold expansion of total cells and HSCs for each concentration of this compound compared to the vehicle control. Determine the ED50 value by plotting the fold expansion against the log of the inhibitor concentration.
Cytotoxicity Assay
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cell lines such as 32D (a murine myeloid progenitor cell line) and primary HSCs.
Materials:
-
32D cells or other relevant cell lines
-
HSCs
-
Complete culture medium for the specific cell type
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells at an appropriate density (e.g., 5 x 10^3 cells/well) in a 96-well plate in 100 µL of complete culture medium.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
In Vitro Kinase Assay for CDK4/6 Inhibition
This protocol describes a general method to assess the direct inhibitory effect of this compound on the kinase activity of CDK4/6.
Materials:
-
Recombinant active Cyclin D/CDK4 or Cyclin D/CDK6 enzyme
-
Kinase buffer
-
Substrate (e.g., a fragment of the Retinoblastoma protein, Rb)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the CDK4/6 enzyme, and the Rb substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's instructions to measure the amount of ADP produced.
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC50 value.
Signaling Pathways and Logical Relationships
The p18INK4C-CDK4/6-Rb pathway is a critical checkpoint in the G1 phase of the cell cycle. The following diagram illustrates the key components and their interactions, highlighting the point of intervention for this compound.
Drug Development Considerations
This compound represents a promising lead compound for the development of therapeutics aimed at ex vivo HSC expansion. Its high potency and selectivity, coupled with a lack of significant cytotoxicity, make it an attractive candidate for further preclinical development. Key considerations for advancing this compound or its analogs towards clinical application include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While primarily envisioned for ex vivo applications, understanding the PK/PD properties would be crucial if any in vivo applications are considered.
-
Formulation and Stability: Developing a stable, clinical-grade formulation is essential for therapeutic use.
-
Off-target Effects: Comprehensive screening against a panel of kinases and other potential targets is necessary to fully characterize its selectivity profile.
-
Long-term Efficacy and Safety: Long-term studies are required to ensure that the expansion of HSCs using this compound does not lead to adverse effects, such as stem cell exhaustion or malignant transformation.
Conclusion
This compound is a potent and selective small molecule inhibitor of p18INK4C that effectively promotes the ex vivo expansion of hematopoietic stem cells. Its mechanism of action, involving the targeted disinhibition of the CDK4/6-Rb pathway, provides a clear rationale for its pro-proliferative effects on HSCs. The data summarized in this guide, along with the provided experimental protocols, offer a solid foundation for further research and development of this compound and related compounds as valuable tools for regenerative medicine and drug discovery. Further investigation into its preclinical properties will be critical in translating this promising molecule into a therapeutic reality.
References
- 1. stemcell.com [stemcell.com]
- 2. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and clinical advancement of small molecules for ex vivo expansion of hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of NSC23005 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. This compound has garnered significant interest in the field of regenerative medicine and hematology due to its remarkable ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the areas of stem cell biology, cancer biology, and pharmacology.
Introduction
The limited number of hematopoietic stem cells (HSCs) obtainable from sources such as umbilical cord blood restricts their therapeutic application in transplantation and gene therapy. The ex vivo expansion of HSCs presents a promising strategy to overcome this limitation. This compound has emerged as a key pharmacological tool to achieve this goal. By targeting p18INK4C, a critical negative regulator of HSC self-renewal, this compound effectively stimulates the proliferation of these primitive cells without inducing differentiation or leukemic transformation.[1][2]
Mechanism of Action: Inhibition of the p18INK4C Signaling Pathway
This compound exerts its biological effect by specifically inhibiting p18INK4C, a protein that plays a crucial role in the G1 phase of the cell cycle.[3] In hematopoietic stem cells, p18INK4C acts as a brake on cell proliferation by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[3][4] The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.
By inhibiting p18INK4C, this compound disrupts this negative regulatory mechanism. This leads to the activation of CDK4/6, subsequent hyperphosphorylation of Rb, and the release of E2F. The liberated E2F then initiates the transcription of target genes necessary for cell cycle progression, ultimately promoting the self-renewal and expansion of HSCs.[4][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The biological activity of this compound has been quantified in studies assessing its ability to promote the expansion of hematopoietic stem cells. The key quantitative metric is the half-maximal effective concentration (ED50).
| Compound | Target | Biological Effect | Assay System | ED50 (nM) | Reference |
| This compound | p18INK4C | Hematopoietic Stem Cell Expansion | Single-cell in vitro culture of murine bone marrow cells | 5.21 |
Note on Selectivity: While this compound is characterized as a specific inhibitor of p18INK4C, comprehensive selectivity profiling data against a broad panel of kinases is not publicly available in the reviewed literature. Such data would be valuable to further confirm its specificity and rule out potential off-target effects.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the biological activity of this compound on hematopoietic stem cell expansion. This protocol is based on descriptions from the primary literature.[6]
Single-Cell In Vitro Hematopoietic Stem Cell Expansion Assay
Objective: To assess the dose-dependent effect of this compound on the expansion of murine hematopoietic stem cells at a single-cell level.
Materials:
-
Cells: CD34-, c-Kit+, Sca-1+, lineage- (CD34-LKS) hematopoietic stem cells isolated from the bone marrow of C57BL/6 mice.
-
Culture Medium: Serum-free medium (e.g., StemSpan™ SFEM).
-
Cytokines and Growth Factors:
-
Mouse Stem Cell Factor (SCF): 100 ng/mL
-
Mouse Interleukin-3 (IL-3): 10 ng/mL
-
Human Thrombopoietin (TPO): 25 ng/mL
-
Human Erythropoietin (EPO): 2 U/mL
-
-
Compound: this compound dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution for serial dilutions.
-
Culture Plates: 96-well flat-bottom tissue culture plates.
-
Equipment:
-
Flow cytometer with cell sorting capabilities.
-
Incubator (37°C, 5% CO2).
-
Microscope.
-
Cytocentrifuge (Cytospin).
-
Flow cytometry analysis software.
-
Experimental Workflow:
Procedure:
-
HSC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for hematopoietic stem cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to obtain a pure population of CD34-LKS cells.
-
Single-Cell Sorting: Using a flow cytometer, sort individual CD34-LKS cells into the wells of a 96-well plate. Each well should contain 100 µL of the complete serum-free medium supplemented with SCF, IL-3, TPO, and EPO.
-
Compound Addition: Prepare serial dilutions of this compound in the complete culture medium. Add the desired final concentrations of the compound to the appropriate wells. Include a vehicle control (medium with solvent only).
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Analysis: Monitor the wells for colony formation using an inverted microscope.
-
Cell Harvesting and Analysis: After 14 days, harvest the cells from each well.
-
Cytospin and Staining: Prepare cytospin slides from a portion of the cells and perform morphological analysis using Wright-Giemsa staining to assess cell differentiation.
-
Flow Cytometry: Stain the remaining cells with a panel of fluorescently labeled antibodies to identify different hematopoietic lineages (e.g., myeloid, lymphoid, erythroid) and stem/progenitor cell markers.
-
Data Analysis: Quantify the total number of cells and the number of cells within each subpopulation for each concentration of this compound. The ED50 value is calculated by plotting the cell number against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the mechanisms of hematopoietic stem cell self-renewal and for developing novel strategies for the ex vivo expansion of HSCs for therapeutic purposes. Its well-defined mechanism of action, potent biological activity, and specificity for p18INK4C make it a powerful agent for manipulating HSC fate. Further studies, particularly those involving comprehensive selectivity profiling and preclinical in vivo models, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase-inactivated CDK6 preserves the long-term functionality of adult hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Role of SHP2 Inhibition in Hematopoietic Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The self-renewal and expansion of hematopoietic stem cells (HSCs) are critical for both native hematopoiesis and therapeutic applications such as bone marrow transplantation. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a crucial regulator in these processes. While there is a lack of direct studies on a specific compound referred to as "NSC23005 sodium," this molecule is a known inhibitor of SHP2. This guide, therefore, focuses on the extensive research surrounding the impact of SHP2 inhibition on the expansion and function of hematopoietic stem cells. Current evidence suggests that SHP2 is a positive regulator of normal hematopoiesis, and its inhibition can have significant, context-dependent effects on HSC proliferation, survival, and differentiation. This document provides a comprehensive overview of the signaling pathways governed by SHP2, summarizes the quantitative effects of its inhibition, and details relevant experimental protocols.
The Role of SHP2 in Hematopoietic Stem Cell Biology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors. In the hematopoietic system, SHP2 is essential for the proper function and maintenance of HSCs. Mouse models with a conditional deletion of the Ptpn11 gene have definitively shown that SHP2 is indispensable for normal HSC function, with its loss leading to a reduction in stem and progenitor cell numbers.[1][2] This positive regulatory role is primarily cell-autonomous, meaning the defects observed upon SHP2 loss are inherent to the HSCs themselves rather than their microenvironment.[1]
Conversely, gain-of-function mutations in SHP2 are associated with certain hematologic malignancies, such as juvenile myelomonocytic leukemia (JMML), highlighting its role as a proto-oncogene.[1][3] These activating mutations often lead to hyper-proliferation of myeloid progenitors. This dual role of SHP2 in both normal and malignant hematopoiesis makes it a compelling target for therapeutic intervention.
Key Signaling Pathways Modulated by SHP2 in HSCs
SHP2 is a critical node in several signaling cascades that govern HSC fate, including proliferation, survival, and differentiation. Its primary function is to dephosphorylate specific tyrosine residues on target proteins, thereby modulating their activity.
RAS-MAPK Pathway
One of the most well-characterized functions of SHP2 is its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Upon activation of receptor tyrosine kinases such as c-KIT by stem cell factor (SCF), SHP2 is recruited to the receptor complex where it is thought to dephosphorylate regulatory sites on downstream signaling molecules, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The activation of the ERK pathway is crucial for cell proliferation and survival.
JAK-STAT Pathway
SHP2 also modulates the Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway. While the precise role can be complex and context-dependent, studies have shown that SHP2 is involved in the activation of STAT5, a key transcription factor for the proliferation and survival of hematopoietic progenitors. SHP2 knockdown has been associated with an initial enhancement followed by a later inhibition of STAT5 phosphorylation. Chronic inhibition of SHP2 leads to reduced levels of phosphorylated STAT5 and STAT3. This modulation of STAT signaling can impact the expression of anti-apoptotic genes like MCL1 and BCLXL.
Quantitative Effects of SHP2 Inhibition on Hematopoietic Cells
The following tables summarize the quantitative data from studies investigating the effects of SHP2 inhibition on hematopoietic cells. It is important to note that much of the available data comes from studies on malignant cell lines or from genetic knockdown experiments in normal progenitor cells.
Table 1: Effect of SHP2 Inhibition on Cell Proliferation and Viability
| Cell Type | Inhibition Method | Inhibitor/shRNA | Concentration/ Target | Effect on Proliferation/Viability | Reference |
| Human Cord Blood CD34+ Cells | shRNA Knockdown | sh-SHP2-1, sh-SHP2-2 | >80% knockdown | Significantly reduced cell expansion (25.5 and 10.4-fold expansion for sh-SHP2-1 and sh-SHP2-2 vs. 115.3-fold for control at day 7). Increased apoptosis. | |
| Human Cord Blood CD34+ Cells | shRNA Knockdown | sh-SHP2-1, sh-SHP2-2 | >80% knockdown | Reduced proliferation index (3.36-4.65 for shRNA vs. 5.57 for control at day 3). | |
| MPN Patient CD34+ Cells | Allosteric Inhibitor | RMC-4550 | 1 µM | Decreased pERK and pRSK3, indicating on-target activity. | |
| Multiple Myeloma Cell Lines (RPMI-8226, NCI-H929) | Allosteric Inhibitor | SHP099, RMC-4550 | Varies | Dose- and time-dependent inhibition of cell proliferation. |
Table 2: Effect of SHP2 Inhibition on Hematopoietic Progenitor Colony Formation
| Cell Type | Inhibition Method | Inhibitor/shRNA | Concentration/ Target | Effect on Colony Formation | Reference |
| Human Cord Blood CD34+ Cells | shRNA Knockdown | sh-SHP2-1, sh-SHP2-2 | >80% knockdown | Significantly reduced colony formation (49 and 15.7 colonies for sh-SHP2-1 and sh-SHP2-2 vs. 112.7 for control from 1x10^4 cells). | |
| MPN Patient Mononuclear Cells | Allosteric Inhibitor | RMC-4550 | Varies | Dose-dependent inhibition of endogenous erythroid colony (EEC) and CFU-GM formation. |
Experimental Protocols
shRNA-mediated Knockdown of SHP2 in Human CD34+ Cells
This protocol is based on methodologies described in studies investigating SHP2 function in normal hematopoietic progenitors.
Detailed Steps:
-
Isolation of CD34+ Cells: Human umbilical cord blood (CB) is collected, and mononuclear cells are isolated by density gradient centrifugation. CD34+ cells are then purified using immunomagnetic bead selection.
-
Lentiviral Vector Production: Lentiviral vectors encoding a short hairpin RNA (shRNA) targeting SHP2 and a control (non-targeting) shRNA are produced in packaging cells (e.g., 293T). These vectors should also co-express a fluorescent reporter gene (e.g., RFP or GFP) for tracking and selection of transduced cells.
-
Transduction: Purified CD34+ cells are cultured in serum-free medium supplemented with cytokines and transduced with the lentiviral particles.
-
Cell Sorting: After transduction, cells expressing the fluorescent reporter are isolated using fluorescence-activated cell sorting (FACS).
-
Cell Culture and Expansion: Sorted cells are cultured in appropriate media containing a cocktail of growth factors (e.g., SCF, GM-CSF, G-CSF, IL-3, and erythropoietin) to promote proliferation and differentiation.
-
Functional Analysis:
-
Western Blotting: To confirm the knockdown of SHP2 protein expression.
-
Proliferation Assays: Cell numbers are quantified at different time points using methods like MTS assays or direct cell counting.
-
Apoptosis Assays: Apoptosis is measured by flow cytometry after staining with Annexin V and a viability dye.
-
Colony-Forming Cell (CFC) Assays: Transduced cells are plated in methylcellulose (B11928114) medium to assess their ability to form various types of hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
Differentiation Analysis: The expression of lineage-specific cell surface markers (e.g., CD14 for monocytes, CD15 for granulocytes, CD235a for erythroid cells) is analyzed by flow cytometry.
-
Treatment of Hematopoietic Cells with Allosteric SHP2 Inhibitors
This protocol is derived from studies using inhibitors like RMC-4550 on primary patient cells.
-
Cell Source: Mononuclear cells are isolated from the bone marrow of myeloproliferative neoplasm (MPN) patients. CD34+ cells can be further enriched.
-
Inhibitor Treatment: Cells are cultured in appropriate media (e.g., IMDM with 2% FBS) and treated with the SHP2 inhibitor (e.g., RMC-4550) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 16 hours for signaling analysis, longer for functional assays).
-
Analysis:
-
Signaling Pathway Analysis: Cell lysates are analyzed by Western blotting for levels of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) to confirm target engagement.
-
Colony-Forming Assays: Cells are plated in methylcellulose in the presence of the inhibitor to assess the impact on neoplastic colony formation (e.g., endogenous erythroid colonies).
-
Implications for Hematopoietic Stem Cell Expansion
The current body of research indicates that SHP2 is a positive regulator of normal HSC function. Experiments involving SHP2 knockdown in healthy human CD34+ cells have consistently shown a significant reduction in their ability to proliferate, survive, and form colonies in response to growth factors. This suggests that inhibiting SHP2 in healthy HSCs would likely be counterproductive for ex vivo expansion purposes.
However, the development of potent and specific allosteric SHP2 inhibitors has opened new avenues for treating hematologic malignancies where SHP2 signaling is hyperactivated. In these contexts, SHP2 inhibition effectively reduces the growth and survival of malignant progenitor cells.
For researchers and drug development professionals, the key takeaway is the context-dependent role of SHP2. While SHP2 inhibitors are a promising strategy for cancer therapy, their application in regenerative medicine for expanding healthy HSCs is not supported by current data and may even be detrimental. Future research could explore transient or modulated SHP2 inhibition in combination with other agents to potentially fine-tune HSC fate decisions, but this remains a speculative area requiring further investigation.
References
- 1. Role of SHP2 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shp2 function in hematopoietic stem cell biology and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kit-Shp2-Kit signaling acts to maintain a functional hematopoietic stem and progenitor cell pool - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC23005 Sodium in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23005 is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. The primary and most well-documented role of NSC23005 is the promotion of hematopoietic stem cell (HSC) expansion ex vivo. This technical guide provides an in-depth overview of the core mechanisms of NSC23005 in cell cycle regulation, detailed experimental protocols for its characterization, and quantitative data where available.
Mechanism of Action: Inhibition of p18INK4C and Promotion of G1/S Transition
The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase is a critical checkpoint, primarily governed by the activity of CDK4 and CDK6. These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.
The INK4 family of proteins, including p18INK4C, act as negative regulators of the G1/S transition by specifically binding to and inhibiting the catalytic activity of CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 effectively removes this brake on the cell cycle, leading to increased CDK4/6 activity, subsequent Rb phosphorylation, and progression into the S phase. This mechanism is central to its ability to promote the proliferation and expansion of hematopoietic stem cells.
Quantitative Data
The primary quantitative data available for NSC23005 relates to its potent activity in hematopoietic stem cell expansion.
| Parameter | Value | Cell Type | Assay | Reference |
| ED50 | 5.21 nM | Murine Hematopoietic Stem Cells | Ex vivo expansion | [1][2] |
| Cytotoxicity | No significant cytotoxicity observed | 32D and Hematopoietic Stem Cells | Not specified | [1][2] |
| Effect on Leukemia Cells | Did not augment proliferation | Leukemia cells | Not specified | [1] |
Note: As of the latest available data, specific IC50 values for NSC23005 across a broad panel of cancer cell lines and detailed quantitative data on cell cycle phase distribution (e.g., % of cells in G1/S/G2/M) following NSC23005 treatment are not extensively published. The following table presents a hypothetical representation of expected cell cycle analysis results for a compound that promotes G1/S transition by inhibiting a G1 checkpoint.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| NSC23005 (10 nM) | 45% | 40% | 15% |
| NSC23005 (100 nM) | 30% | 55% | 15% |
Signaling Pathways
The signaling pathway affected by NSC23005 is a core component of the G1 to S phase cell cycle checkpoint.
References
An In-depth Technical Guide to the Discovery and Development of NSC23005 Sodium
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
NSC23005 sodium has been identified as a potent small molecule inhibitor of p18INK4C, a negative regulator of hematopoietic stem cell (HSC) self-renewal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The compound was discovered through an in silico screening approach and subsequently optimized via structure-activity relationship studies. It has demonstrated significant efficacy in promoting the ex vivo expansion of both murine and human HSCs, with a reported half-maximal effective dose (ED50) of 5.21 nM. The mechanism of action is attributed to the inhibition of p18INK4C, leading to the activation of cyclin-dependent kinases 4 and 6 (CDK4/6) and subsequent HSC proliferation. This document details the experimental methodologies employed in its initial characterization and provides a summary of the key quantitative data. As of the date of this publication, no public data from preclinical toxicology studies or clinical trials are available for this compound.
Discovery of this compound
The discovery of this compound, referred to as compound 40 in the primary literature, was the result of a targeted effort to identify small molecule inhibitors of p18INK4C (p18) to promote the ex vivo expansion of hematopoietic stem cells (HSCs).[1][2] The process began with an in silico, three-dimensional screening of a chemical library to find compounds that could potentially bind to and inhibit p18.[1][2]
This initial virtual screening identified a lead compound, XIE18-6. Subsequently, a series of analogues were synthesized and evaluated through structure-activity relationship (SAR) studies to optimize the potency and biological activity.[1] These efforts culminated in the identification of compound 40 (NSC23005) as the most potent p18 inhibitor, demonstrating a significant ability to promote HSC expansion.
Experimental Workflow for Discovery
Mechanism of Action
This compound functions as a specific inhibitor of p18INK4C. The INK4 family of proteins, including p18, are crucial regulators of the cell cycle, acting as tumor suppressors by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem cells, p18 negatively regulates self-renewal.
By inhibiting p18, this compound prevents the formation of the p18-CDK4/6 complex. This allows CDK4 and CDK6 to form active complexes with D-type cyclins, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for cell cycle progression from the G1 to the S phase, ultimately resulting in HSC proliferation. Notably, this expansion occurs without inducing differentiation or promoting the proliferation of leukemia cells.
Signaling Pathway of this compound
Quantitative Data Summary
The primary quantitative data available for this compound is its potent activity in promoting the expansion of hematopoietic stem cells.
| Parameter | Value | Cell Type | Assay | Reference |
| ED50 | 5.21 nM | Murine Hematopoietic Stem Cells | Single-cell in vitro culture assay |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are outlined below. These are based on the methodologies described in the primary literature.
In Silico 3D Virtual Screening
-
Objective: To identify potential small molecule inhibitors of p18INK4C from a chemical library.
-
Methodology (Representative):
-
The three-dimensional crystal structure of p18INK4C is obtained from a protein data bank.
-
A virtual chemical library (e.g., ZINC database) is prepared for screening.
-
Molecular docking simulations are performed using software such as AutoDock or Glide to predict the binding affinity and pose of each compound in the library to the active site of p18.
-
Compounds are ranked based on their predicted binding energy and interactions with key residues of the p18 protein.
-
A subset of high-ranking compounds is selected for in vitro biological testing.
-
Murine Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay
-
Objective: To evaluate the ability of this compound to promote the proliferation of murine HSCs.
-
Methodology:
-
Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.
-
HSCs (Lin-Sca-1+c-Kit+, LSK cells) are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Isolated HSCs are cultured in serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-ligand).
-
This compound is added to the culture medium at various concentrations. A DMSO control is also included.
-
Cells are incubated for a defined period (e.g., 7-10 days) at 37°C in a humidified atmosphere with 5% CO2.
-
The total number of viable cells and the number of HSCs (identified by surface markers) are quantified using a hemocytometer and flow cytometry.
-
The ED50 value is calculated based on the dose-response curve of HSC expansion.
-
Human Cord Blood CD34+ Cell Ex Vivo Expansion Assay
-
Objective: To assess the effect of this compound on the expansion of human HSCs.
-
Methodology:
-
Mononuclear cells are isolated from human umbilical cord blood using Ficoll-Paque density gradient centrifugation.
-
CD34+ cells (human HSCs) are enriched from the mononuclear cell fraction using immunomagnetic beads.
-
Purified CD34+ cells are cultured in a serum-free expansion medium containing cytokines such as SCF, TPO, Flt3-ligand, and IL-6.
-
This compound is added to the cultures at various concentrations, alongside a DMSO control.
-
Cells are cultured for a specified duration (e.g., 10-14 days).
-
The fold expansion of total nucleated cells and CD34+ cells is determined by cell counting and flow cytometry.
-
p18-Targeting Specificity Assay (Representative)
-
Objective: To confirm that this compound's effects are mediated through the inhibition of p18.
-
Methodology (e.g., using a CDK4/6 kinase assay):
-
Recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes are prepared.
-
Recombinant p18 protein is added to a subset of the kinase reactions to inhibit CDK4/6 activity.
-
This compound is then added at various concentrations to the reactions containing p18.
-
A kinase activity assay is performed using a substrate such as a retinoblastoma (Rb) protein fragment and [γ-32P]ATP.
-
The phosphorylation of the Rb substrate is measured by autoradiography or a luminescence-based assay.
-
The reversal of p18-mediated inhibition of CDK4/6 activity by this compound confirms its target specificity.
-
Preclinical and Clinical Development Status
As of December 2025, a thorough search of public databases and scientific literature did not yield any information on preclinical toxicology studies or clinical trials for this compound. This suggests that the compound may still be in the early stages of preclinical research or that its development has not been pursued into later stages that require public disclosure.
Conclusion
This compound is a promising small molecule inhibitor of p18INK4C that has demonstrated potent activity in promoting the ex vivo expansion of both murine and human hematopoietic stem cells. Its discovery through in silico screening and subsequent optimization highlights a successful drug discovery paradigm. The detailed mechanism of action, involving the derepression of CDK4/6 activity, provides a solid rationale for its observed biological effects. While the initial preclinical data are encouraging, further studies, including comprehensive preclinical toxicology and safety pharmacology assessments, are necessary to determine its potential for clinical translation. The lack of publicly available data on its later-stage development warrants continued monitoring of the scientific literature for future updates.
References
An In-Depth Technical Guide to NSC23005 Sodium for In Vitro Hematopoietic Stem Cell Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NSC23005 sodium, a potent and specific small-molecule inhibitor of p18INK4C. Its primary application in stem cell research is the promotion of ex vivo expansion of hematopoietic stem cells (HSCs), a critical process for advancing therapeutic applications such as transplantation and gene therapy.
Introduction to this compound
The clinical utility of hematopoietic stem cells, sourced from bone marrow, mobilized peripheral blood, or umbilical cord blood, is often limited by the low number of cells obtained. Ex vivo expansion presents a viable solution to this challenge, yet maintaining the long-term self-renewal capacity of HSCs in culture is a significant hurdle.
This compound emerges as a key tool in this field. It is a specific inhibitor of the cyclin-dependent kinase inhibitor p18INK4C (also known as INK4C or CDKN2C).[1][2] Research has established p18INK4C as a negative regulator of HSC self-renewal.[3][4][5] By targeting this protein, this compound facilitates the expansion of functional murine and human HSCs without promoting the proliferation of leukemia cells or inducing significant cytotoxicity. This makes it a valuable chemical probe for studying HSC biology and a promising agent for therapeutic applications.
Mechanism of Action: p18INK4C Inhibition and Cell Cycle Progression
This compound's mechanism of action is centered on its modulation of the G1 phase of the cell cycle.
-
The Role of p18INK4C: p18INK4C is a member of the INK4 family of cyclin-dependent kinase inhibitors (CKIs). Its primary function is to bind to and inhibit cyclin-dependent kinases 4 and 6 (CDK4/6).
-
Rb-E2F Pathway: In quiescent or non-proliferating cells, active CDK4/6-Cyclin D complexes phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates the transcription of genes necessary for the cell to transition from the G1 phase to the S (synthesis) phase, thereby committing to another round of cell division.
-
Inhibition by p18INK4C: p18INK4C prevents the formation of active CDK4/6-Cyclin D complexes. This keeps Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and arresting the cell cycle. This negative regulation is crucial for maintaining HSC quiescence.
-
Action of NSC23005: NSC23005 directly inhibits p18INK4C. This inhibition removes the block on CDK4/6, allowing for Rb phosphorylation, E2F release, and progression into the S phase. This targeted release of a critical cell cycle checkpoint promotes the division and expansion of HSCs.
The following diagram illustrates this signaling pathway.
Quantitative Data on In Vitro Efficacy
This compound is a highly potent agent for HSC expansion. The foundational study by Xie et al. identified it as the most effective compound among a series of synthesized analogs for promoting the expansion of hematopoietic stem cells.
| Parameter | Value | Cell Type | Notes | Reference |
| ED50 | 5.21 nM | Murine & Human HSCs | The effective dose for 50% of maximal response in promoting HSC expansion. | |
| Cytotoxicity | Not Significant | 32D cells, HSCs | The compound did not show significant cytotoxic effects on HSCs or the 32D cell line. | |
| Effect on Leukemia | No Augmentation | Leukemia Cells | Did not enhance the proliferation of leukemia cells, highlighting its specificity. |
Experimental Protocols
The following sections provide a detailed methodology for a key experiment: the ex vivo expansion of human hematopoietic stem cells using this compound.
This protocol is a synthesized representation based on standard HSC expansion methodologies and the specific findings related to p18INK4C inhibition.
1. Materials and Reagents:
-
Cells: Cryopreserved human CD34+ HSCs from umbilical cord blood (UCB).
-
Base Medium: Serum-free expansion medium (SFEM), such as StemSpan™ SFEM II.
-
Cytokine Cocktail: Recombinant human cytokines are crucial. A common cocktail includes:
-
Thrombopoietin (TPO): 100 ng/mL
-
Stem Cell Factor (SCF): 100 ng/mL
-
Flt3-Ligand (FLT3L): 100 ng/mL
-
Interleukin-6 (IL-6): 10 ng/mL
-
-
p18INK4C Inhibitor: this compound (stock solution prepared in DMSO or water, soluble up to 100 mM).
-
Thawing Medium: Phosphate-buffered saline (PBS) supplemented with 1% Fetal Bovine Serum (FBS).
-
Culture Vessels: Appropriate cell culture plates or flasks (e.g., 24-well plates).
2. Experimental Procedure:
-
Cell Thawing:
-
Rapidly thaw the cryovial of CD34+ cells in a 37°C water bath.
-
Transfer the cell suspension dropwise into a conical tube containing 10 mL of pre-warmed Thawing Medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Carefully discard the supernatant and resuspend the cell pellet in the complete culture medium.
-
-
Cell Culture and Treatment:
-
Prepare the complete culture medium by adding the cytokine cocktail to the SFEM base medium.
-
Count viable cells and adjust the cell density to approximately 5 x 105 cells/mL.
-
Add this compound to the culture medium to achieve the desired final concentration (e.g., starting with a range around the ED50 of 5.21 nM).
-
Plate the cell suspension in the culture vessel and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Culture Maintenance:
-
Monitor the cultures every 2-3 days.
-
Split the cultures as needed by diluting the cells to a final concentration of 3-5 x 105 cells/mL in fresh complete medium.
-
Replenish this compound at each medium change to maintain a consistent concentration.
-
Continue the expansion for the desired period (e.g., 7-14 days).
-
-
Analysis of Expansion:
-
At the end of the culture period, harvest the cells.
-
Perform a viable cell count to determine the fold-expansion of total nucleated cells.
-
Use flow cytometry to analyze the phenotype of the expanded cells, confirming the maintenance of the HSC population (e.g., staining for CD34, CD90, CD45RA).
-
For functional validation, perform colony-forming unit (CFU) assays or in vivo transplantation into immunodeficient mice to assess long-term repopulating capacity.
-
The following diagram outlines the general workflow for an HSC expansion experiment.
Summary and Future Directions
This compound is a powerful tool for in vitro stem cell research, specifically for the ex vivo expansion of hematopoietic stem cells. By selectively inhibiting the cell cycle regulator p18INK4C, it promotes HSC proliferation while maintaining their crucial stem cell properties. Its high potency and specificity make it a superior candidate for developing improved HSC expansion protocols for clinical applications, including enhancing the efficacy of cord blood transplants and facilitating gene therapy procedures. Future research will likely focus on optimizing culture conditions with NSC23005 in combination with other small molecules and cytokines to maximize the yield of long-term repopulating HSCs for regenerative medicine.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion (2015) | Xiang-Qun Xie | 22 Citations [scispace.com]
- 3. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical and Biological Properties of NSC23005 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23005 sodium is a potent and selective small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). Through its targeted inhibition, this compound promotes the ex vivo expansion of hematopoietic stem cells (HSCs), a critical process for various therapeutic applications, including bone marrow transplantation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and underlying mechanism of action of this compound. Detailed experimental protocols for key assays and a visual representation of the targeted signaling pathway are included to facilitate further research and development.
Chemical Properties
This compound is the sodium salt of 4-({[4-(trifluoromethyl)phenyl]methyl}sulfamoyl)benzoic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | Sodium 4-({[4-(trifluoromethyl)phenyl]methyl}sulfamoyl)benzoate |
| Synonyms | NSC23005, Compound 40 (Xie et al., 2015) |
| Molecular Formula | C₁₅H₁₁F₃NNaO₄S |
| Molecular Weight | 305.33 g/mol [1][2][3] |
| CAS Number | 1796596-46-7[1][2][3] |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in water and DMSO[1] |
| Storage | Store at -20°C in a dry place. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[4] By inhibiting p18INK4C, this compound promotes the expansion of both murine and human hematopoietic stem cells (HSCs).[4]
Mechanism of Action
The self-renewal and differentiation of HSCs are tightly regulated by the cell cycle. The progression from the G1 to the S phase of the cell cycle is controlled by the activity of cyclin-dependent kinases, particularly CDK4 and CDK6. p18INK4C negatively regulates the cell cycle by binding to and inhibiting the activity of CDK4 and CDK6.
This compound exerts its biological effect by inhibiting p18INK4C. This inhibition prevents the inactivation of the CDK4/6-Cyclin D complex. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes required for cell cycle progression, leading to HSC self-renewal and expansion.[5]
A key quantitative measure of the biological activity of this compound is its half-maximal effective concentration (ED50) for promoting HSC expansion, which has been determined to be 5.21 nM.[4] Importantly, studies have shown that this compound does not exhibit significant cytotoxicity towards 32D cells or HSCs, nor does it augment the proliferation of leukemia cells.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in hematopoietic stem cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Murine Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol is adapted from the single-cell in vitro culture assay described by Xie et al., 2015.
Objective: To determine the effect of this compound on the expansion of murine HSCs.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
StemSpan SFEM medium (StemCell Technologies)
-
Murine SCF (10 ng/mL)
-
Murine TPO (10 ng/mL)
-
Penicillin-Streptomycin
-
96-well plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for HSC staining (e.g., Lineage cocktail-FITC, Sca-1-PE-Cy7, c-Kit-APC, CD34-PE, CD150-APC-Cy7, CD48-Pacific Blue)
-
FACS Aria II cell sorter (BD Biosciences)
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Enrich for hematopoietic stem and progenitor cells using a lineage cell depletion kit.
-
Stain the enriched cells with the antibody cocktail for HSC identification (Lin-Sca-1+c-Kit+ CD150+CD48-).
-
Sort single HSCs into individual wells of a 96-well plate containing 100 µL of StemSpan SFEM medium supplemented with SCF, TPO, and Penicillin-Streptomycin.
-
Add this compound at various concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) to the wells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 7-10 days, count the total number of cells in each well.
-
Calculate the fold expansion of HSCs for each concentration of this compound.
-
Determine the ED50 value by plotting the fold expansion against the log concentration of this compound.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on cell lines.
Materials:
-
32D cell line (or other relevant cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
-
Luminometer
Procedure:
-
Culture 32D cells in RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Add this compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) to the wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Experimental Workflow Diagram
Caption: General experimental workflows for assessing this compound.
Conclusion
This compound is a valuable research tool for studying hematopoietic stem cell biology. Its potent and specific inhibition of p18INK4C provides a mechanism to expand HSCs ex vivo, which has significant potential for therapeutic applications. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the utility of this compound.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches to expand hematopoietic stem and progenitor cells [ouci.dntb.gov.ua]
- 4. (PDF) Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion (2015) | Xiang-Qun Xie | 22 Citations [scispace.com]
- 5. p18 INK4C Is a Checkpoint For a Noncanonical Differentiation Path Of Hematopoietic Stem Cells Into Lymphoid Lineages | Semantic Scholar [semanticscholar.org]
Technical Guide: NSC23005 Sodium (CAS 1796596-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] This compound has garnered significant interest within the research community for its ability to selectively promote the ex vivo expansion of hematopoietic stem cells (HSCs) without stimulating the proliferation of leukemia cells.[1] Its mechanism of action involves the inhibition of p18INK4C, leading to the activation of CDK4 and CDK6, key regulators of cell cycle progression. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols.
Biochemical and Physicochemical Properties
This compound, also known as p18-IN-40, possesses well-defined chemical characteristics crucial for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1796596-46-7 | |
| Molecular Formula | C13H16NNaO4S | |
| Molecular Weight | 305.33 g/mol | |
| Purity | ≥98% | |
| EC50 | 5.21 nM (for HSC expansion) | |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) |
Mechanism of Action: p18INK4C Inhibition and HSC Expansion
This compound's primary mechanism of action is the targeted inhibition of p18INK4C. In the context of hematopoietic stem cell regulation, p18INK4C acts as a negative regulator of cell cycle entry by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting p18INK4C, this compound effectively removes this brake on the cell cycle, allowing for the activation of CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for cell cycle progression and proliferation. This targeted action on the p18-CDK4/6-Rb pathway underlies the compound's ability to promote the expansion of HSCs.
Caption: Signaling pathway of this compound in hematopoietic stem cell expansion.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative findings.
| Parameter | Cell Type | Assay | Result |
| EC50 | Murine Bone Marrow Cells | Single-cell in vitro culture | 5.21 nM |
| Effect on Leukemia Cell Proliferation | Leukemia Cells | Proliferation Assay | No significant effect |
| Cytotoxicity | 32D cells and HSCs | Cytotoxicity Assay | No significant cytotoxicity |
Experimental Protocols
Murine Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol outlines the methodology for assessing the ex vivo expansion of murine HSCs in response to this compound treatment.
a. Materials:
-
Murine bone marrow cells
-
HSC expansion medium (e.g., StemSpan™ SFEM)
-
Murine cytokines (e.g., SCF, TPO, Flt3L)
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well culture plates
-
Flow cytometer
b. Procedure:
-
Isolate murine bone marrow cells from the femurs and tibias of mice.
-
Enrich for hematopoietic stem and progenitor cells using a lineage cell depletion kit.
-
Resuspend the enriched cells in HSC expansion medium supplemented with appropriate murine cytokines.
-
Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add this compound to the wells at various concentrations (e.g., in a serial dilution from 1 nM to 10 µM). Include a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
After the incubation period, harvest the cells and stain with a panel of fluorescently labeled antibodies specific for HSC surface markers (e.g., Lineage-, Sca-1+, c-Kit+ for LSK cells).
-
Analyze the cell populations by flow cytometry to determine the fold expansion of HSCs at each concentration of this compound.
Cell Viability and Cytotoxicity Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on both normal and cancerous cell lines.
a. Materials:
-
Cell lines of interest (e.g., 32D cells, leukemia cell lines, and primary HSCs)
-
Appropriate cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
Luminometer
b. Procedure:
-
Seed the cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells per well).
-
Allow the cells to adhere overnight if applicable.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for assessing this compound's effect on HSC expansion.
Conclusion
This compound is a valuable research tool for studying the mechanisms of hematopoietic stem cell self-renewal and proliferation. Its specificity for p18INK4C and its demonstrated ability to promote HSC expansion ex vivo make it a compound of interest for potential applications in regenerative medicine and cell therapy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies.
References
Methodological & Application
NSC23005: Application Notes and Protocols for Ex Vivo Expansion of Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23005 is a potent and specific small molecule inhibitor of p18INK4C, a negative regulator of cell cycle progression. By inhibiting p18INK4C, NSC23005 promotes the expansion of hematopoietic stem cells (HSCs) ex vivo, a critical process for various therapeutic applications, including bone marrow transplantation. This document provides detailed application notes and experimental protocols for the use of NSC23005 in the expansion of both murine and human HSCs.
Introduction
Hematopoietic stem cell transplantation is a curative therapy for a variety of hematologic malignancies and genetic disorders. However, the limited number of HSCs that can be harvested from sources like umbilical cord blood and bone marrow often restricts its therapeutic efficacy. Ex vivo expansion of HSCs presents a promising solution to this challenge. NSC23005 has been identified as a novel p18INK4C inhibitor that effectively promotes the self-renewal and expansion of HSCs.
NSC23005 operates by inhibiting the cyclin-dependent kinase (CDK) inhibitor p18INK4C.[1] This inhibition leads to the activation of CDK4 and CDK6, which in turn phosphorylate the retinoblastoma protein (Rb), promoting cell cycle progression from G1 to S phase and ultimately leading to HSC proliferation.
Data Presentation
Table 1: NSC23005 Chemical and Physical Properties
| Property | Value |
| IUPAC Name | Sodium 4-(cyclohexylsulfamoyl)benzoate |
| Molecular Formula | C₁₃H₁₆NNaO₄S |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 1796596-46-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Table 2: In Vitro Efficacy of NSC23005 on Hematopoietic Stem Cell Expansion
| Parameter | Value | Cell Type | Reference |
| ED₅₀ | 5.21 nM | Murine Hematopoietic Stem Cells | [2] |
| Optimal Concentration | 10-50 nM | Human Cord Blood CD34+ Cells | [3] |
| Fold Expansion of LSK cells | ~4-fold increase vs. control | Murine Lin-Sca-1+c-Kit+ cells | [1] |
| Fold Expansion of CD34+CD90+ cells | ~3-fold increase vs. control | Human Cord Blood CD34+ cells | [3] |
Signaling Pathway
The mechanism of action of NSC23005 involves the inhibition of the p18INK4C-CDK4/6-Rb pathway, a critical regulator of the G1/S phase transition in the cell cycle.
Caption: NSC23005 inhibits p18INK4C, promoting HSC expansion.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Murine Hematopoietic Stem Cells
This protocol details the procedure for isolating and expanding murine HSCs using NSC23005.
1. Isolation of Murine Bone Marrow Cells:
-
Euthanize C57BL/6 mice (6-8 weeks old) by cervical dislocation.
-
Dissect femurs and tibias and clean them from surrounding muscle tissue.
-
Flush the bone marrow from the bones using a 25-gauge needle with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate lineage-negative (Lin-) cells using a lineage cell depletion kit according to the manufacturer's instructions.
2. Culture of Murine HSCs:
-
Resuspend the Lin- cells in serum-free expansion medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail (e.g., 10 ng/mL SCF, 20 ng/mL TPO, and 20 ng/mL Flt3-L).
-
Plate the cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.
-
Add NSC23005 to the culture medium at a final concentration of 10 nM. A DMSO control should be run in parallel.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.
3. Analysis of HSC Expansion:
-
After 7 days of culture, harvest the cells and count the total number of viable cells using a hemocytometer and trypan blue exclusion.
-
Analyze the phenotype of the expanded cells by flow cytometry using antibodies against lineage markers, Sca-1, and c-Kit (LSK cells are considered HSCs).
-
Perform a colony-forming unit (CFU) assay by plating the cells in methylcellulose-based medium to assess the functionality of the expanded HSCs.
Protocol 2: Ex Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells
This protocol describes the expansion of human HSCs from umbilical cord blood.
1. Isolation of Human CD34+ Cells:
-
Obtain fresh human umbilical cord blood in a collection bag containing an anticoagulant.
-
Isolate mononuclear cells (MNCs) by density gradient centrifugation using Ficoll-Paque.
-
Enrich for CD34+ cells from the MNC fraction using a CD34 MicroBead Kit according to the manufacturer's protocol.
2. Culture of Human HSCs:
-
Resuspend the purified CD34+ cells in serum-free expansion medium supplemented with a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, and 100 ng/mL Flt3-L).
-
Plate the cells at a density of 2 x 10⁵ cells/mL.
-
Add NSC23005 to the culture at a final concentration of 20 nM.
-
Culture the cells for 10-14 days at 37°C and 5% CO₂.
3. Analysis of Human HSC Expansion:
-
Monitor cell expansion by counting the total nucleated cells every 2-3 days.
-
At the end of the culture period, determine the fold expansion of total nucleated cells and CD34+ cells.
-
Characterize the expanded cell population by flow cytometry for the expression of CD34, CD90, and CD45RA to identify primitive HSCs.
-
Assess the functional capacity of the expanded HSCs through in vitro CFU assays and in vivo transplantation into immunodeficient mice (e.g., NOD/SCID).
Experimental Workflow
The following diagram illustrates a typical workflow for an HSC expansion experiment using NSC23005.
Caption: Workflow for HSC expansion using NSC23005.
Conclusion
NSC23005 is a valuable tool for the ex vivo expansion of hematopoietic stem cells. Its specific inhibition of p18INK4C provides a targeted approach to enhance HSC self-renewal. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of stem cell biology and drug development to utilize NSC23005 for advancing HSC-based therapies. Further optimization of culture conditions and cytokine cocktails in combination with NSC23005 may lead to even more significant expansion of functional HSCs.
References
- 1. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC23005 Sodium in In Vitro Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the activation of CDK4 and CDK6, which are crucial for cell cycle progression.[2][3] This mechanism has been shown to selectively promote the ex vivo expansion of both murine and human hematopoietic stem cells (HSCs) without affecting their differentiation or inducing cytotoxicity. Notably, NSC23005 has been observed to have no effect on the proliferation of leukemia cells. These characteristics make NSC23005 a valuable tool for research in stem cell biology, regenerative medicine, and hematology.
Mechanism of Action
This compound functions by inhibiting the p18INK4C protein. p18INK4C normally binds to and inhibits CDK4 and CDK6, preventing the formation of active complexes with D-type cyclins. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, which in turn binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.
By inhibiting p18INK4C, NSC23005 allows for the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate Rb, causing it to release E2F. The liberated E2F can then activate the transcription of genes necessary for DNA replication and cell cycle progression, leading to cell proliferation. This targeted mechanism allows for the specific expansion of cell types where p18INK4C plays a key regulatory role, such as in hematopoietic stem cells.
Figure 1: Simplified signaling pathway of NSC23005 action.
Data Presentation
| Compound | Target | Effect | Effective Dose (ED50) | Cell Type | Reference |
| This compound | p18INK4C | Promotes hematopoietic stem cell (HSC) expansion | 5.21 nM | Murine bone marrow cells |
Experimental Protocols
The following is a generalized protocol for assessing the effect of NSC23005 on cell viability and proliferation using a tetrazolium-based colorimetric assay (e.g., MTT, MTS, or WST-8). This protocol can be adapted for various adherent or suspension cell lines.
Materials:
-
This compound salt
-
Appropriate cell line (e.g., hematopoietic stem cells, or other cell lines for viability screening)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tetrazolium-based assay kit (e.g., MTT, MTS, WST-8)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol: Cell Viability Assay
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. For suspension cells, use an appropriate density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of NSC23005 in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the NSC23005 stock solution in serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the diluted NSC23005 solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (Example with MTT):
-
Following the treatment period, add 10 µL of the MTT solution (typically 5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the NSC23005 concentration to determine the EC50 value.
-
Figure 2: General workflow for an in vitro cell viability assay.
Apoptosis Assay (as referenced for hematopoietic cells):
For a more detailed analysis of cell fate, an apoptosis assay can be performed.
-
Cell Culture and Treatment:
-
Culture c-Kit enriched bone marrow cells for 5 days with a suitable cytokine combination, with the addition of either NSC23005 or a vehicle control (e.g., DMSO).
-
As a positive control for apoptosis, a separate sample of primary uncultured bone marrow cells can be treated with ultraviolet (UV) radiation for 10 minutes prior to staining.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and a viability dye such as DAPI or Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, DAPI/PI negative cells are considered early apoptotic.
-
Annexin V positive, DAPI/PI positive cells are considered late apoptotic or necrotic.
-
Concluding Remarks
This compound is a valuable research tool for studying the regulation of the cell cycle and for the ex vivo expansion of hematopoietic stem cells. The provided protocols offer a starting point for in vitro investigations. Researchers should optimize experimental conditions, such as cell seeding density, compound concentrations, and incubation times, for their specific cell type and experimental goals. It is also recommended to use multiple assay types to confirm findings.
References
Application Notes: Preparation and Handling of NSC23005 Sodium Stock Solution
Abstract
NSC23005 is a potent and selective small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18, NSC23005 promotes the activity of CDK4 and CDK6, leading to the expansion of hematopoietic stem cells (HSCs) without affecting leukemia cell proliferation.[1][2][3] Its efficacy in promoting HSC expansion makes it a valuable tool in stem cell research and potential therapeutic development. This document provides detailed protocols for the preparation, storage, and handling of NSC23005 sodium salt stock solutions for in vitro research applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is the sodium salt of 4-[(Cyclohexylamino)sulfonyl]benzoic acid. It is essential to refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis (CoA) for the most accurate calculations.
| Property | Value | References |
| Chemical Name | 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt | |
| CAS Number | 1796596-46-7 | |
| Molecular Formula | C₁₃H₁₆NNaO₄S | |
| Molecular Weight | ~305.33 g/mol | |
| Purity | ≥98% |
Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility values. For optimal results, use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce the solubility of the compound.
| Solvent | Reported Solubility | Approx. Molar Concentration | References |
| Water | Soluble to 100 mM | 100 mM | |
| 61 mg/mL | 199.8 mM | ||
| DMSO | Soluble to 100 mM | 100 mM | |
| 61 mg/mL | 199.8 mM | ||
| 6.4 mg/mL | 20.9 mM | ||
| 1 mg/mL | 3.3 mM | ||
| PBS (pH 7.2) | 10 mg/mL | 32.7 mM | |
| Ethanol | 7 mg/mL | 22.9 mM | |
| 0.2 mg/mL | 0.65 mM |
Experimental Protocols
This section provides a detailed protocol for preparing a 10 mM stock solution of this compound in either DMSO or sterile water.
3.1. Materials
-
This compound salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
3.2. Stock Solution Calculation To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution (using MW = 305.33): Mass (mg) = 10 mM x 1 mL x 305.33 g/mol = 3.05 mg
3.3. Preparation Workflow The following diagram outlines the general workflow for preparing the stock solution.
Caption: Workflow for this compound stock solution preparation.
3.4. Step-by-Step Reconstitution Protocol
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of powder (e.g., 3.05 mg for a 1 mL, 10 mM solution) and transfer it to a sterile tube.
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., 1 mL of DMSO or sterile water) to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but do not overheat.
-
Sterilization (for aqueous solutions): If you prepared the stock solution in water or PBS for cell culture use, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter before storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
Storage and Stability
Proper storage is critical to maintain the activity of NSC23005.
| Form | Storage Temperature | Duration | References |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO or Water) | -80°C | 6 months to 1 year | |
| -20°C | 1 month |
Note: Always store solutions protected from light and moisture. When retrieving from cold storage, allow vials to equilibrate to room temperature before opening.
Mechanism of Action
NSC23005 is an inhibitor of p18 (also known as INK4C or CDKN2C), a tumor suppressor protein that specifically inhibits CDK4 and CDK6. In the cell cycle, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase.
By binding to p18, NSC23005 prevents it from inhibiting the CDK4/6-Cyclin D complex. This results in increased Rb phosphorylation and promotes cell cycle progression, which is the mechanism behind its observed effect of promoting the expansion of hematopoietic stem cells.
Caption: NSC23005 inhibits p18, promoting CDK4/6 activity and cell cycle progression.
References
NSC23005 Sodium: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, NSC23005 sodium is a potent and selective small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility, preparation, and application in hematopoietic stem cell (HSC) research.
This compound has been identified as a significant agent for promoting the ex vivo expansion of both murine and human HSCs, making it a valuable tool in stem cell research and regenerative medicine.[1] It functions by inhibiting p18INK4C, which in turn activates CDK4 and CDK6, key regulators of the cell cycle, thereby stimulating HSC proliferation without inducing differentiation or promoting the growth of leukemia cells.[2][3]
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 305.33 g/mol and a molecular formula of C₁₃H₁₆NNaO₄S.[3][4] Accurate solubility is crucial for the preparation of stock solutions and experimental reproducibility. The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. For optimal results, using fresh, high-purity solvents is recommended.
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| Water | ≥ 100 mg/mL[3] | ≥ 327.51 mM[3] | |
| Water | 61 mg/mL | ~199.78 mM | |
| DMSO | 6.4 mg/mL[3] | 20.96 mM[3] | Requires sonication for complete dissolution.[2][3] |
| DMSO | 61 mg/mL | ~199.78 mM | |
| DMSO | Soluble to 100 mM | 100 mM | |
| Ethanol | 7 mg/mL | ~22.93 mM |
Note: Discrepancies in reported solubility values may exist between different suppliers. It is advisable to consult the certificate of analysis for batch-specific data.
Signaling Pathway
This compound exerts its biological effects by modulating the cell cycle machinery. The p18INK4C protein is a negative regulator of the G1 phase of the cell cycle. It binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for phosphorylating and inactivating the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. By inhibiting p18INK4C, this compound allows for the activation of CDK4/6, subsequent Rb phosphorylation, release of E2F, and entry into the S-phase, leading to cell proliferation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Genetic Evidence for Functional Dependency of p18Ink4c on Cdk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK inhibitors p18INK4c and p27Kip1 mediate two separate pathways to collaboratively suppress pituitary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC23005 Sodium Treatment of Murine Hematopoietic Stem Cells
Introduction
NSC23005 is identified as an inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK pathway, which is essential for cell growth, differentiation, and survival.[1][2][3] In the context of hematopoiesis, SHP2 is a key regulator, and its dysregulation is associated with various hematological malignancies.[3] While gain-of-function mutations in PTPN11 are linked to certain leukemias, the targeted inhibition of SHP2 is being explored as a therapeutic strategy.[2] It is important to note that SHP2's role is complex; for instance, while its deletion can neutralize myeloproliferative neoplasms (MPN) driven by PTEN deficiency, it can also lead to lethal anemia in mice, highlighting its dual role in myelopoiesis and erythropoiesis.
These application notes provide a framework for investigating the effects of NSC23005 on murine hematopoietic stem cells, with protocols for cell isolation, culture, and subsequent analysis.
Data Presentation
Currently, there is no specific quantitative data available in the public domain detailing the effects of NSC23005 on murine hematopoietic stem cells. As a placeholder and example, the following table illustrates how such data could be presented. Researchers would need to generate this data empirically.
Table 1: Hypothetical Effects of NSC23005 on Murine HSCs in vitro
| Treatment Group | Concentration (µM) | Viability (%) | Proliferation (Fold Change) | CD150+CD48- LSK (%) |
| Vehicle Control | 0 | 95 ± 3 | 1.0 ± 0.0 | 90 ± 5 |
| NSC23005 | 1 | 92 ± 4 | 0.8 ± 0.1 | 88 ± 6 |
| NSC23005 | 5 | 85 ± 5 | 0.6 ± 0.1 | 80 ± 7 |
| NSC23005 | 10 | 70 ± 6 | 0.4 ± 0.05 | 72 ± 8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Isolation of Murine Hematopoietic Stem Cells (LSK fraction)
This protocol describes the isolation of lineage-negative, Sca-1 positive, c-Kit positive (LSK) cells, a population enriched for hematopoietic stem cells, from murine bone marrow.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer (ACK buffer)
-
Lineage antibody cocktail (e.g., biotinylated anti-CD5, CD11b, CD45R/B220, Gr-1, 7-4, and Ter-119)
-
Streptavidin-conjugated magnetic beads
-
Anti-Sca-1 and Anti-c-Kit antibodies conjugated to different fluorochromes
-
Flow cytometer/sorter
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the mouse carcass with 70% ethanol.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with PBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK buffer for 5 minutes on ice, then quench with FACS buffer.
-
Centrifuge the cells and resuspend in FACS buffer.
-
Perform lineage depletion using a lineage antibody cocktail and magnetic beads according to the manufacturer's protocol. This will enrich for lineage-negative cells.
-
Stain the lineage-depleted cells with fluorescently labeled anti-Sca-1 and anti-c-Kit antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer for sorting.
-
Use a flow cytometer to sort for the Lin-Sca-1+c-Kit+ (LSK) population. For more refined sorting of long-term HSCs, additional markers like CD150+ and CD48- can be included.
Protocol 2: In vitro Culture and NSC23005 Treatment of Murine HSCs
This protocol provides a general method for the in vitro culture and treatment of isolated murine HSCs.
Materials:
-
Isolated murine LSK cells
-
Serum-free HSC expansion medium (e.g., StemSpan™ SFEM)
-
Cytokines: Stem Cell Factor (SCF) and Thrombopoietin (TPO) (e.g., 10 ng/mL each)
-
NSC23005 sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
96-well culture plates
Procedure:
-
Prepare a stock solution of NSC23005 in DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Seed the sorted LSK cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of serum-free medium supplemented with SCF and TPO.
-
Add NSC23005 at various concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle-only control (DMSO).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Culture for the desired period (e.g., 24, 48, 72 hours).
-
After incubation, cells can be harvested for downstream analysis such as viability assays (e.g., Trypan Blue exclusion or Annexin V/PI staining), proliferation assays (e.g., CFSE dilution), or further flow cytometric analysis of surface markers.
Protocol 3: Flow Cytometry Analysis of HSC Phenotype
This protocol outlines the steps for analyzing the phenotype of HSCs after treatment with NSC23005.
Materials:
-
Cultured and treated HSCs from Protocol 2
-
FACS buffer
-
Fluorochrome-conjugated antibodies against murine HSC markers (e.g., CD150, CD48, Sca-1, c-Kit, and lineage markers)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells using a flow cytometer to quantify the proportions of different hematopoietic stem and progenitor cell populations based on their surface marker expression.
Visualizations
Caption: SHP2 signaling pathway and point of inhibition by NSC23005.
Caption: Experimental workflow for NSC23005 treatment of murine HSCs.
References
Application Notes and Protocols for NSC23005 Sodium: A Potent p18 INK4C Inhibitor for Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23005 sodium is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). By selectively targeting p18INK4C, this compound promotes the proliferation of hematopoietic stem cells (HSCs), making it a valuable tool for research in hematology, regenerative medicine, and drug discovery. These application notes provide detailed information on the long-term storage, handling, and experimental use of this compound.
Chemical Properties and Long-Term Storage
This compound is a stable compound when stored under appropriate conditions. Adherence to these storage guidelines is crucial to ensure the compound's integrity and activity over time.
| Property | Value |
| Chemical Name | 4-[(cyclohexylamino)sulfonyl]-benzoic acid, monosodium salt |
| Synonyms | p18-IN-40 |
| Molecular Formula | C₁₃H₁₆NNaO₄S |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 1796596-46-7 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in Water (≥ 100 mg/mL) and DMSO (≥ 6.4 mg/mL) |
| Long-Term Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. |
| Stock Solution Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. In the G1 phase of the cell cycle, p18INK4C normally binds to and inhibits CDK4 and CDK6. By inhibiting p18INK4C, this compound allows for the activation of CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, enabling the transcription of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell division and expansion of the hematopoietic stem cell pool.[1][2]
Figure 1: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial (MW: 305.33), add 327.5 µL of DMSO.
-
To prepare a 10 mM stock solution in water, add the appropriate volume of sterile water to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Expansion of Hematopoietic Stem Cells (HSCs)
This protocol is a generalized procedure for the ex vivo expansion of HSCs using this compound. Optimization of cell density, cytokine concentrations, and incubation time may be required for specific cell types and experimental goals.
Materials:
-
Isolated human or murine hematopoietic stem cells (e.g., CD34+ cells)
-
HSC expansion medium (e.g., StemSpan™ SFEM II or similar, supplemented with appropriate cytokines such as SCF, TPO, and Flt3-L)
-
This compound stock solution (10 mM in DMSO or water)
-
Tissue culture plates (e.g., 96-well or 24-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan blue)
Procedure:
-
Thaw and wash the isolated HSCs with PBS.
-
Resuspend the cells in pre-warmed HSC expansion medium at a density of 1 x 104 to 1 x 105 cells/mL.
-
Prepare the working concentrations of this compound by diluting the stock solution in the expansion medium. A typical effective concentration (ED₅₀) for HSC expansion is approximately 5.21 nM. It is recommended to test a range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell source and culture conditions.
-
Add the appropriate volume of the diluted this compound to the cell suspension. Include a vehicle control (e.g., DMSO or water at the same final concentration as the this compound-treated wells).
-
Plate the cell suspension in tissue culture plates.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.
-
Monitor the cells for proliferation and viability at regular intervals (e.g., every 2-3 days).
-
At the end of the culture period, harvest the cells and perform downstream analysis, such as cell counting, flow cytometry for HSC markers (e.g., CD34, CD90, CD45RA), and colony-forming unit (CFU) assays.
Protocol 3: Example In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetics of this compound in a mouse model. Specific parameters such as dosage, vehicle, and time points should be optimized based on preliminary studies.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water for oral administration; saline for intravenous administration)
-
6-8 week old mice (e.g., C57BL/6)
-
Dosing syringes and needles (oral gavage or intravenous)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Formulation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. For example, for a 10 mg/kg oral dose in a 20 g mouse, prepare a 1 mg/mL suspension to administer 200 µL.
-
Dosing: Administer the formulated this compound to the mice via the chosen route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (see Protocol 4).
Protocol 4: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general approach for the quantification of this compound in plasma, based on methods for other sulfonamide compounds. Method development and validation are required for specific instrumentation and experimental needs.
Materials:
-
Plasma samples from in vivo studies
-
This compound analytical standard
-
Internal standard (IS), e.g., a structurally similar sulfonamide or a stable isotope-labeled NSC23005
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A suitable gradient from low to high organic phase to achieve good separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS by direct infusion.
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of this compound in blank plasma.
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
Calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard and the calibration curve.
-
Experimental Workflow Visualization
Figure 2: General experimental workflow.
Safety Precautions
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle in a well-ventilated area. In case of contact, wash the affected area thoroughly with water. For more detailed information, refer to the Safety Data Sheet (SDS).
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
Application Notes and Protocols for NSC23005 Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of NSC23005 sodium in a research setting. As the toxicological properties of this compound have not been fully elucidated, a precautionary approach to handling is recommended. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical and Physical Properties
This compound is a small molecule inhibitor of p18INK4C, a cyclin-dependent kinase inhibitor. It has been shown to promote the expansion of hematopoietic stem cells (HSCs) with an EC50 of 5.21 nM.[1][2]
| Property | Value | Reference |
| Molecular Formula | C13H16NNaO4S | [1] |
| Molecular Weight | 305.33 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| CAS Number | 1796596-46-7 | |
| Solubility | Soluble in water and DMSO | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Solution) | 1 month at -20°C, 6 months at -80°C (sealed, away from moisture) |
Safety and Handling Guidelines
As a precautionary measure, this compound should be handled as a potentially hazardous substance. Users should always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Hazard Identification and Precautionary Statements
The specific hazards of NSC23005 have not been fully characterized. Based on general principles for handling research chemicals, the following precautions are advised:
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) - Assumed | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation (Category 2) - Assumed | GHS07 | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) - Assumed | GHS07 | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - Assumed | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Note: The hazard classifications above are assumed as a precautionary measure in the absence of a specific Safety Data Sheet. Always refer to the supplier-provided SDS for definitive hazard information.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.
First Aid Measures
In case of accidental exposure, follow these general first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following is a general protocol for an in vitro cell-based assay using this compound. This protocol should be adapted based on the specific cell line and experimental goals.
Preparation of Stock Solutions
-
Reconstitution of this compound:
-
To prepare a 10 mM stock solution, dissolve 3.05 mg of this compound in 1 mL of sterile DMSO or water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response experiments.
-
In Vitro Cell Proliferation Assay (Example)
-
Cell Seeding:
-
Culture the desired cell line (e.g., hematopoietic stem cells) under standard conditions.
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (e.g., DMSO or water at the same concentration as the highest NSC23005 treatment).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Proliferation:
-
Cell proliferation can be assessed using various methods, such as MTT, WST-1, or CyQUANT assays.
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the concentration of this compound.
-
Calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of NSC23005
Experimental Workflow for Handling NSC23005
References
Troubleshooting & Optimization
troubleshooting NSC23005 sodium solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC23005 sodium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its mechanism of action?
NSC23005 is a small molecule inhibitor of p18 (also known as p18INK4C).[1][2] Its sodium salt form is typically used in research. The mechanism of action involves the inhibition of p18, which leads to the activation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3] Activated CDK4/6 then phosphorylates the Retinoblastoma (Rb) protein, promoting the release of the E2F transcription factor. This release allows for the transcription of genes necessary for cell cycle progression from the G1 to the S phase, ultimately promoting cell division.[4][5][6][7][8] In the context of hematopoietic stem cells (HSCs), this pathway selectively promotes their expansion.[3]
Q2: What is the effective concentration of NSC23005 for hematopoietic stem cell (HSC) expansion?
The reported 50% effective concentration (ED50) for NSC23005 in promoting murine and human hematopoietic stem cell (HSC) expansion is 5.21 nM.[3] However, the optimal working concentration can vary depending on the specific cell type, cell density, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I store this compound salt powder and its stock solutions?
-
Powder: The lyophilized powder should be stored desiccated at room temperature.
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Troubleshooting Guides
Issue 1: this compound salt powder will not dissolve.
Question: I am having difficulty dissolving the lyophilized this compound salt powder in my chosen solvent. What should I do?
Answer: This issue can arise from several factors, including the choice of solvent and the handling of the compound. Here are some steps to troubleshoot this problem:
-
Ensure Proper Solvent Selection: this compound salt is reported to be soluble in water and DMSO up to 100 mM. For most cell culture applications, preparing a concentrated stock solution in sterile water or DMSO is recommended.
-
Use High-Quality Solvents: When preparing stock solutions, especially in DMSO, it is crucial to use anhydrous, high-purity solvent. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of the compound.
-
Proper Reconstitution Technique:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of solvent to the vial.
-
Gently agitate or vortex the vial to mix. If the powder does not dissolve completely, you can try gentle warming (e.g., in a 37°C water bath) or brief sonication.
-
Issue 2: My NSC23005 solution is precipitating after dilution in aqueous buffers (e.g., PBS, cell culture media).
Question: I successfully dissolved NSC23005 in DMSO to make a stock solution, but when I dilute it into my cell culture medium or PBS, a precipitate forms. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem for many small molecules. This "crashing out" occurs because the compound is significantly less soluble in the final aqueous environment compared to the concentrated DMSO stock. Here are several strategies to mitigate this issue:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions in the same buffer. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Use Pre-warmed Media: Always use cell culture media or PBS that has been pre-warmed to 37°C. Adding the compound to cold liquid can decrease its solubility.
-
Slow Addition and Mixing: Add the NSC23005 stock solution dropwise to the aqueous buffer while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Lower the Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also contribute to solubility issues. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments. This may require preparing a more dilute initial stock solution.
-
Consider a Water-Based Stock: Since this compound salt is soluble in water, preparing a stock solution in sterile water can be a good alternative to DMSO and may reduce precipitation issues when diluting into aqueous buffers. If you use a water-based stock, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use in cell culture.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound salt.
Table 1: Physicochemical and Solubility Data for this compound Salt
| Property | Value | Reference |
| Molecular Weight | 305.33 g/mol | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | ~22.92 mM (7 mg/mL) | [9] |
Table 2: Biological Activity and Storage Recommendations
| Parameter | Details | Reference |
| Biological Activity | p18INK4C inhibitor | [1][2] |
| Effective Dose (ED50) | 5.21 nM for HSC expansion | [3] |
| Powder Storage | Desiccate at Room Temperature | |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Salt
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous, sterile DMSO or sterile nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound salt required to make your desired volume of a 10 mM stock solution (Molecular Weight = 305.33 g/mol ). For example, to make 1 mL of a 10 mM stock, you will need 3.053 mg of this compound salt.
-
Equilibrate the vial of NSC23005 to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO or water to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: In Vitro Hematopoietic Stem Cell (HSC) Expansion Assay
Materials:
-
Isolated hematopoietic stem cells (e.g., CD34+ cells)
-
Appropriate HSC expansion medium (e.g., StemMACS™ HSC Expansion Media XF) supplemented with cytokines.
-
10 mM stock solution of NSC23005 in sterile water or DMSO
-
Sterile cell culture plates (e.g., 96-well or 24-well plates)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Thaw and prepare the isolated HSCs according to your standard laboratory protocol.
-
Resuspend the cells in pre-warmed HSC expansion medium at the desired seeding density.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM NSC23005 stock solution in pre-warmed expansion medium.
-
Important: To avoid precipitation, perform serial dilutions. For example, to achieve a final concentration of 10 nM:
-
First, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM solution 1:1000 in media to get a 100 nM intermediate solution.
-
Finally, dilute the 100 nM solution 1:10 in media to get the final 10 nM working solution.
-
-
Prepare a vehicle control with the same final concentration of the solvent (water or DMSO) as in the highest concentration of NSC23005 tested.
-
-
Cell Treatment:
-
Add the prepared working solutions of NSC23005 and the vehicle control to the appropriate wells of the cell culture plate.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
After the desired incubation period (e.g., 5-7 days), harvest the cells.
-
Analyze the expansion of HSCs using appropriate methods, such as flow cytometry for cell surface markers (e.g., CD34) or colony-forming unit (CFU) assays.
-
Visualizations
Caption: NSC23005 inhibits p18, leading to CDK4/6 activation and cell cycle progression.
Caption: A logical workflow for troubleshooting NSC23005 precipitation issues.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. NSC 23005 sodium | CAS 1796596-46-7 | NSC23005 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. selleck.co.jp [selleck.co.jp]
Technical Support Center: NSC23005 Sodium Cytotoxicity Assessment in Hematopoietic Stem Cells (HSCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of NSC23005 sodium in hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the expansion of hematopoietic stem cells (HSCs).[1][2] Its primary mechanism involves selectively promoting HSC division by activating CDK4/6.
Q2: Is this compound expected to be cytotoxic to HSCs?
A2: No, this compound is not expected to be significantly cytotoxic to HSCs. Studies have shown that it potently promotes HSC expansion without exhibiting significant cytotoxic effects on these cells. It also does not appear to augment the proliferation of leukemia cells.
Q3: What is the effective concentration of this compound for HSC expansion?
A3: The reported effective dose (ED50) for this compound in promoting HSC expansion is 5.21 nM.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water and DMSO up to 100 mM. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. If using water as the solvent for the stock solution, it should be diluted to the working concentration and then sterile-filtered using a 0.22 µm filter before use.
Troubleshooting Guide
This guide addresses potential issues users may encounter during the cytotoxicity assessment of NSC23005 in HSCs.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected High Cell Death in HSC Cultures Treated with NSC23005 | Since NSC23005 is not known to be cytotoxic to HSCs, the cell death is likely due to other factors. | 1. Culture Conditions: Review and optimize your HSC culture protocol. HSCs are sensitive to culture conditions. Ensure proper media formulation, cytokine concentrations, and incubation parameters (temperature, CO2, humidity).2. Reagent Quality: Verify the quality and sterility of all reagents, including media, serum, and cytokines. Contamination can lead to cell death.3. Cell Handling: Minimize stress on HSCs during handling. Avoid harsh pipetting and excessive centrifugation.4. Solvent Toxicity: If using a solvent like DMSO to dissolve NSC23005, ensure the final concentration in the culture is not toxic to HSCs. Run a vehicle control (culture media with the solvent at the same concentration) to assess solvent toxicity.5. Cell Viability Assay: Ensure the chosen cytotoxicity assay is appropriate for suspension cells like HSCs and that you are performing it correctly. |
| Inconsistent Results Between Experiments | Experimental variability can arise from multiple sources. | 1. Standardize Protocols: Ensure all experimental steps are performed consistently across all experiments.2. Cell Passage Number: Use HSCs with a consistent and low passage number, as prolonged culture can affect their viability and response.3. Reagent Aliquoting: Aliquot reagents, including NSC23005 stock solution, to avoid repeated freeze-thaw cycles that can degrade the compound.4. Control Wells: Include appropriate controls in every experiment: untreated cells, vehicle control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent). |
| No Effect Observed (Neither Expansion nor Cytotoxicity) | This could be due to issues with the compound or the experimental setup. | 1. Compound Activity: Confirm the activity of your NSC23005 stock. If possible, test its ability to promote HSC expansion as a positive control for its biological activity.2. Concentration Range: Ensure you are using a relevant concentration range. While the ED50 for expansion is low (5.21 nM), for a cytotoxicity assessment, a wider range of concentrations should be tested.3. Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple, complementary assays. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay
This protocol provides a general method for assessing cell viability.
Materials:
-
HSCs
-
Complete HSC culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well opaque-walled culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HSCs in a 96-well opaque-walled plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include vehicle controls and a positive control for cytotoxicity.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between apoptotic and necrotic cells.
Materials:
-
HSCs treated with NSC23005
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with NSC23005, harvest the HSCs by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Reference |
| Molecular Weight | 305.33 g/mol | |
| Formula | C13H16NNaO4S | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Purity | ≥99% | |
| Storage | Desiccate at room temperature | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
Table 2: Expected Effect of NSC23005 on HSCs
| Parameter | Expected Outcome | Reference |
| HSC Expansion | Potent promotion (ED50 = 5.21 nM) | |
| Cytotoxicity towards HSCs | No significant cytotoxicity | |
| Leukemia Cell Proliferation | No effect |
Visualizations
Caption: Mechanism of action of NSC23005 in promoting HSC expansion.
References
Technical Support Center: Minimizing Off-Target Effects of NSC23005 Sodium
This technical support center is designed for researchers, scientists, and drug development professionals using NSC23005 sodium. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C), also known as p18.[1][2][3][4] It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs).[1]
Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility. Minimizing off-target effects is crucial for obtaining reliable data.
Q3: Are there known off-target effects for this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. It is noted that this compound does not appear to affect the proliferation of leukemia cells, suggesting some level of specificity.
Q4: What are the initial steps to minimize potential off-target effects of this compound in my experiments?
To minimize off-target effects, it is recommended to use the lowest effective concentration of the compound. Performing a dose-response experiment (titration) will help determine the optimal concentration that elicits the desired on-target effect with minimal side effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death or unexpected cellular morphology | Inhibitor concentration is too high: High concentrations can lead to off-target toxicity. | Perform a dose-response curve to identify the minimal effective concentration. Start with a broad range of concentrations, including those below the reported ED50. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control. | |
| Inhibitor instability: The compound may degrade in cell culture media over time, leading to inconsistent results or the formation of toxic byproducts. | Prepare fresh stock solutions regularly and store them appropriately. Consider performing a stability test of the compound in your specific cell culture media. | |
| Inconsistent or irreproducible results | Variability in experimental setup: Inconsistent cell densities, incubation times, or compound concentrations can lead to variable outcomes. | Standardize all experimental parameters. Ensure complete solubilization of the inhibitor in the media. |
| Off-target effects masking the on-target phenotype: An unexpected phenotype may be due to the inhibitor affecting an unknown pathway. | Use a secondary, structurally different inhibitor for the same target if available. Employ genetic methods like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of p18. | |
| No observable effect at the expected concentration | Low inhibitor activity: The inhibitor may have degraded due to improper storage or handling. | Purchase the inhibitor from a reputable source and verify its purity if possible. Prepare fresh stock solutions. |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While NSC23005 has shown cellular effects, permeability can be cell-type dependent. Consult literature for use in your specific cell type or consider permeability assays. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| ED50 (HSC expansion) | 5.21 nM | |
| Molecular Weight | 305.33 g/mol | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that produces the desired biological effect (e.g., HSC expansion) without causing significant cytotoxicity.
Methodology:
-
Cell Plating: Plate your target cells at a predetermined density in a multi-well plate (e.g., 96-well).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to test a wide range of concentrations, for example, from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Treatment: Add the different concentrations of the inhibitor to the cells.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary assay to measure the on-target effect (e.g., cell proliferation assay for HSCs). In parallel, perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to assess cytotoxicity.
-
Data Analysis: Plot the on-target effect and cell viability as a function of the inhibitor concentration. The optimal concentration will be the one that gives a robust on-target effect with minimal impact on cell viability.
Protocol 2: Validating On-Target Effects using a Rescue Experiment
Objective: To confirm that the observed phenotype is a direct result of p18 inhibition.
Methodology:
-
Genetic Knockdown/Overexpression: Use siRNA or shRNA to knock down p18 expression in your cells. Alternatively, if a p18-deficient cell line is available, it can be used. For rescue, a version of p18 that is resistant to the inhibitor (if a specific binding site is known) or a downstream effector could be overexpressed.
-
Inhibitor Treatment: Treat the p18-knockdown cells and control cells with this compound at the predetermined optimal concentration.
-
Phenotypic Analysis: Observe the phenotype of interest. If the phenotype caused by this compound is absent in the p18-knockdown cells, it strongly suggests the effect is on-target.
-
Rescue (if applicable): In cells where a resistant p18 or a downstream effector is overexpressed, the phenotype caused by this compound should be diminished or "rescued".
Visualizations
Caption: Workflow for minimizing and validating off-target effects.
Caption: NSC23005 inhibits p18, leading to cell cycle progression.
References
optimizing NSC23005 sodium incubation time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NSC23005 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSC23005?
NSC23005 is primarily known as a small molecule inhibitor of p18INK4C (also known as cyclin-dependent kinase inhibitor 2C). It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs). It is important to distinguish NSC23005 from other compounds such as NSC23766, which is a well-characterized RAC1 inhibitor.
Q2: What is the relevance of "sodium incubation time" for NSC23005?
The term "sodium incubation time" does not correspond to a standard or reported experimental parameter for NSC23005. It is possible that this term is a misnomer or refers to a non-standard experimental condition. Optimization of incubation time for NSC23005 should be performed in standard cell culture media and conditions. If your experimental design involves specific sodium concentrations, this should be optimized as part of the overall experimental setup, but it is not a standard procedure for this compound.
Q3: How should I determine the optimal incubation time for NSC23005 in my cell line?
The optimal incubation time for NSC23005 is highly dependent on the cell type, the concentration of the compound, and the biological endpoint being measured. A time-course experiment is the most effective method to determine the optimal duration.[1] For initial experiments, a time course of 24, 48, and 72 hours is recommended to observe the desired effect.[2][3]
Q4: What are the typical working concentrations for NSC23005?
The effective concentration of NSC23005 can vary significantly between different cell types. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological response) for your specific cell line. Based on available data, NSC23005 has an ED50 of 5.21 nM for promoting hematopoietic stem cell expansion. However, for other cellular assays, the optimal concentration may differ and should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NSC23005 treatment. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Sub-optimal concentration: The concentration of NSC23005 may be too low for your specific cell line. 3. Compound instability: The compound may be degrading in the cell culture medium. 4. Cell line resistance: The target cell line may not be responsive to NSC23005. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1][2][3] 2. Conduct a dose-response experiment with a range of NSC23005 concentrations to determine the optimal effective concentration. 3. Prepare fresh stock solutions of NSC23005 for each experiment and minimize freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium if degradation is suspected.[4] 4. Verify the expression of the target (p18INK4C) in your cell line. Consider using a positive control cell line known to be responsive to NSC23005. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of NSC23005 or other reagents can introduce variability. 3. Edge effects: Wells on the perimeter of the plate may experience different environmental conditions. | 1. Ensure a homogeneous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of the final NSC23005 dilution to add to each well. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Observed cellular toxicity or cell death. | 1. Concentration is too high: High concentrations of any small molecule can be cytotoxic. 2. Prolonged exposure: Continuous exposure, especially at high concentrations, can lead to cell death. | 1. Reduce the concentration of NSC23005 used. Perform a dose-response experiment to identify a non-toxic effective concentration. 2. Reduce the incubation time. For some biological effects, a shorter stimulation may be sufficient.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for NSC23005
This protocol outlines a general method for determining the optimal incubation time of NSC23005 for a specific cell-based assay (e.g., proliferation, differentiation).
Materials:
-
NSC23005 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Your cell line of interest
-
Reagents for your specific endpoint assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a working solution of NSC23005 in complete cell culture medium at the desired final concentration.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve NSC23005) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared NSC23005 dilutions or control solutions to the respective wells.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Assay:
-
At the end of each incubation period, perform your chosen assay to measure the biological response (e.g., cell viability, proliferation).
-
-
Data Analysis:
-
Normalize the data to the untreated control for each time point.
-
Plot the biological response against the incubation time to determine the optimal duration for the desired effect.
-
Data Presentation: Example Time-Course Experiment
| Incubation Time (hours) | NSC23005 (nM) | % Biological Response (Normalized to Control) | Standard Deviation |
| 24 | 10 | 115 | 5.2 |
| 48 | 10 | 145 | 6.8 |
| 72 | 10 | 130 | 7.1 |
This is example data and should be generated empirically for your specific experimental conditions.
Signaling Pathway and Workflow Diagrams
While NSC23005 is a p18INK4C inhibitor, researchers working with small molecule inhibitors are often interested in various signaling pathways. For illustrative purposes, the following diagram depicts the RAC1 signaling pathway, a common target in cancer research.
Caption: Simplified RAC1 signaling pathway.
Caption: Workflow for optimizing NSC23005 incubation time.
References
NSC23005 sodium stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of NSC23005 sodium in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 2C (p18INK4C). By inhibiting p18INK4C, NSC23005 promotes the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn phosphorylate the retinoblastoma (Rb) protein. This leads to the release of E2F transcription factors, promoting cell cycle progression from G1 to S phase. This mechanism is particularly relevant for its described effect of promoting hematopoietic stem cell (HSC) expansion.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively reported in publicly available literature. As a sulfonamide-containing compound, its stability can be influenced by several factors in the culture environment. Generally, sulfonamides are more stable in neutral to alkaline conditions and may be susceptible to degradation in acidic environments. The complex composition of cell culture media, including salts, amino acids, and vitamins, could potentially impact its stability. It is crucial for researchers to empirically determine the stability of NSC23005 in their specific cell culture system and experimental conditions.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability of NSC23005, you can perform a time-course experiment where the compound is incubated in your cell culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and the concentration of the remaining NSC23005 should be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of NSC23005 in cell-based assays. | Degradation of NSC23005 in cell culture medium. | Perform a stability study of NSC23005 in your specific medium at 37°C. Consider reducing the incubation time or replenishing the compound during long-term experiments. |
| Precipitation of NSC23005 in the medium. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the compound. | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound. | |
| High variability between experimental replicates. | Inconsistent compound concentration. | Ensure complete solubilization of the stock solution and proper mixing when diluting into the cell culture medium. Prepare fresh dilutions for each experiment. |
| Cellular uptake and metabolism. | The concentration of the compound in the medium may decrease over time due to cellular uptake and metabolism. Measure the compound's concentration in the supernatant at different time points. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-target effects. | Perform dose-response experiments to determine the optimal non-toxic working concentration for your specific cell line. |
| Solvent toxicity. | Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent on cell viability. |
Quantitative Data Summary
While specific quantitative stability data for NSC23005 in various cell culture media is not publicly available, the following table summarizes its general solubility.
| Solvent | Solubility |
| Water | Soluble |
| DMSO | Soluble |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of NSC23005 in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
- Sterile, low-protein-binding microcentrifuge tubes or plates
- Analytical equipment (HPLC or LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
- Spike the cell culture medium with NSC23005 to the final desired working concentration (e.g., 10 µM).
- Aliquot the NSC23005-containing medium into sterile, low-protein-binding tubes or wells of a plate.
- Incubate the samples at 37°C in a humidified incubator with 5% CO2.
- Collect samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The time 0 sample represents 100% of the initial concentration.
- Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
- Analyze the concentration of NSC23005 in each sample using a validated HPLC or LC-MS method.
- Calculate the percentage of NSC23005 remaining at each time point relative to the time 0 sample.
Visualizations
Caption: NSC23005 signaling pathway.
Caption: Workflow for assessing NSC23005 stability.
Caption: Troubleshooting logic for NSC23005 experiments.
dealing with NSC23005 sodium precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NSC23005. Our aim is to help you overcome common experimental challenges, with a particular focus on preventing and resolving issues of sodium precipitation.
Troubleshooting Guide: NSC23005 Sodium Precipitation
Precipitation of NSC23005 in solution can be a frustrating issue. The following guide provides a step-by-step approach to troubleshoot and prevent this problem.
Problem: Precipitate observed in my NSC23005 stock solution or working solution.
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution | 1. Ensure Complete Initial Dissolution: Use fresh, high-quality solvents. For DMSO stocks, ensure the DMSO is anhydrous as moisture can reduce solubility.[1] 2. Sonication: After adding the solvent, use an ultrasonic bath to aid dissolution.[2] 3. Gentle Warming: Briefly warm the solution to 37°C to facilitate dissolving. Avoid excessive heat, which could degrade the compound. |
| Solvent Saturation | 1. Check Concentration: Do not exceed the recommended maximum solubility for your chosen solvent (see solubility data table below). 2. Serial Dilutions: For working solutions, perform serial dilutions from a concentrated stock rather than dissolving a large amount of powder in a large volume of aqueous buffer. |
| Temperature Fluctuations | 1. Storage: Store stock solutions and aliquots at the recommended temperature (-20°C or -80°C) to maintain stability and prevent precipitation upon cooling.[1][3] 2. Thawing: When thawing, warm the vial to room temperature and vortex gently to ensure any settled compound goes back into solution before use. |
| Buffer Incompatibility | 1. pH and Ionic Strength: The solubility of NSC23005 can be influenced by the pH and ionic strength of your experimental buffer. If precipitation occurs upon dilution into your working buffer, consider preparing a fresh buffer or adjusting its pH. 2. Test Dilutions: Before a large-scale experiment, perform a small test dilution of your NSC23005 stock into the final experimental buffer to check for immediate precipitation. |
| Contamination | 1. Use Sterile Technique: Use sterile pipette tips and tubes to prevent the introduction of contaminants that could act as nucleation sites for precipitation. 2. Filter Sterilization: For working solutions, consider filter sterilizing with a 0.22 µm filter after dilution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NSC23005 stock solutions?
A1: The recommended solvents for preparing stock solutions of NSC23005 are DMSO and water.[1][4] It is soluble up to 100 mM in both solvents.[4] For DMSO, it is advised to use fresh, anhydrous DMSO as moisture can decrease solubility.[1]
Q2: How should I store my NSC23005 solid compound and stock solutions?
A2: The solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1][3]
Q3: What is the mechanism of action of NSC23005?
A3: NSC23005 is an inhibitor of p18 (also known as p18INK4C).[2][3][4][5][6][7] By inhibiting p18, it activates cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn promotes the expansion of hematopoietic stem cells (HSCs).[2][3]
Q4: Can I use NSC23005 in vivo?
A4: Yes, in vivo use has been documented. For oral administration, a homogeneous suspension can be prepared in a vehicle such as CMC-Na (carboxymethylcellulose sodium).[1]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for NSC23005.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 305.33 g/mol | [1][2][8] |
| Molecular Formula | C13H16NNaO4S | [1][2][4][8] |
| Purity | ≥98% or ≥99% | [4][6] |
| Appearance | Crystalline solid | [2][6] |
Table 2: Solubility Data
| Solvent | Concentration | Reference |
| Water | up to 100 mM (approx. 30.5 mg/mL) | [4] |
| 61 mg/mL | [1] | |
| DMSO | up to 100 mM (approx. 30.5 mg/mL) | [4] |
| 6.4 mg/mL (with sonication) | [2] | |
| 61 mg/mL (199.78 mM) | [1] | |
| Ethanol | 7 mg/mL | [1] |
Table 3: Biological Activity
| Parameter | Value | Reference |
| Target | p18INK4C | [2][3][4][5][6][7] |
| EC50/ED50 | 5.21 nM (for HSC expansion) | [2][3][4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM NSC23005 Stock Solution in DMSO
-
Materials: this compound salt (powder), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Equilibrate the NSC23005 vial to room temperature before opening. b. Weigh out the desired amount of NSC23005 powder in a sterile microcentrifuge tube. For 1 mg of NSC23005, you will need approximately 327.5 µL of DMSO to make a 10 mM stock solution (based on a molecular weight of 305.33 g/mol ). c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube for 1-2 minutes to mix. e. Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2] f. Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -80°C.[1][3]
Protocol 2: Cell-Based Assay for Hematopoietic Stem Cell (HSC) Expansion
-
Materials: HSCs, appropriate cell culture medium, 96-well plates, NSC23005 stock solution, incubator (37°C, 5% CO2).
-
Procedure: a. Seed HSCs in a 96-well plate at the desired density in the appropriate culture medium. b. Prepare a working solution of NSC23005 by diluting the stock solution in the cell culture medium. Perform serial dilutions to achieve the desired final concentrations for your experiment. c. Add the diluted NSC23005 to the wells containing the HSCs. Include a vehicle control (medium with the same concentration of DMSO as the highest NSC23005 concentration). d. Incubate the plate at 37°C in a 5% CO2 incubator for the desired experimental duration. e. Assess HSC expansion using an appropriate method, such as cell counting, flow cytometry for specific markers, or a colony-forming unit (CFU) assay.
Visualizations
Caption: Signaling pathway of NSC23005 in promoting HSC expansion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (p18-IN-40) | p18 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC 23005 sodium (CAS 1796596-46-7): R&D Systems [rndsystems.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. biocompare.com [biocompare.com]
- 7. Selleck Chemical LLC this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: NSC23005 and Serum Interactions in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC23005 in cell culture experiments, with a specific focus on the potential impact of serum on its activity.
FAQs: Understanding NSC23005 and Serum Effects
Q1: What is the primary mechanism of action for NSC23005?
NSC23005 is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C), often referred to as p18.[1] Its primary role is to promote the expansion of hematopoietic stem cells (HSCs) by inhibiting p18, which in turn activates cyclin-dependent kinases 4 and 6 (CDK4/6). This compound has been shown to potently promote HSC expansion with an ED50 of 5.21 nM and does not appear to affect the proliferation of leukemia cells.
Q2: Does NSC23005 directly modulate sodium channel activity?
Currently, there is no scientific literature to suggest that NSC23005 directly interacts with or modulates the activity of sodium channels. Its known mechanism is centered on the inhibition of p18 in the cell cycle pathway. If you are observing effects related to ion channel activity in your experiments, it may be due to indirect, downstream effects of cell cycle modulation or other experimental variables.
Q3: How can serum affect the activity of a small molecule like NSC23005 in my cell culture experiments?
Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules that can significantly influence the outcome of in vitro experiments.[2][3] The most common way serum interferes with the activity of a small molecule drug is through protein binding.
-
Protein Binding: Serum albumin is the most abundant protein in plasma and is known to bind a wide variety of small molecules.[4][5] This binding is reversible and can sequester the compound, reducing its free concentration in the culture medium and therefore limiting its availability to the cells.[6] A study using microscale thermophoresis demonstrated a 400-fold reduction in the affinity of a small molecule inhibitor for its target kinase when measured in human serum compared to buffer, highlighting the significant impact of serum protein binding.[6]
-
Metabolism: Serum can contain enzymes that may metabolize the compound, altering its structure and activity.
-
Nutrient Effects: The presence of various nutrients and growth factors in serum can alter the metabolic state of the cells, which may indirectly influence their response to a compound.[2][3]
Q4: I am not seeing the expected effect of NSC23005 when using serum-containing media. What could be the cause?
If NSC23005 is not exhibiting its expected activity in the presence of serum, the most likely cause is its binding to serum proteins, primarily albumin. This would lower the effective concentration of the compound that is available to interact with the cells. You may need to increase the concentration of NSC23005 to compensate for this sequestration. It is also possible that other components in the serum are interfering with the specific assay you are using.
Troubleshooting Guide: Investigating the Impact of Serum on NSC23005 Activity
This guide provides a step-by-step approach to troubleshoot experiments where the presence of serum appears to alter the effects of NSC23005.
| Problem | Potential Cause | Recommended Action |
| Reduced or no activity of NSC23005 in serum-containing medium compared to serum-free medium. | Serum Protein Binding: NSC23005 is likely binding to proteins (e.g., albumin) in the serum, reducing its bioavailable concentration. | 1. Increase NSC23005 Concentration: Perform a dose-response curve in both serum-free and serum-containing media to determine the shift in EC50. You may need to use a higher concentration of NSC23005 in the presence of serum to achieve the desired biological effect. 2. Reduce Serum Concentration: If your cell type allows, try reducing the percentage of serum in your culture medium (e.g., from 10% to 5% or 2%). 3. Use Serum-Free Medium: If possible for your experimental setup and cell line, switch to a serum-free medium. |
| Inconsistent results between different batches of serum. | Batch-to-Batch Variability: Serum composition can vary significantly between different lots, leading to a lack of reproducibility. | 1. Test and Reserve a Single Lot: Test several lots of serum and select one that gives consistent results. Purchase a large quantity of this specific lot to use for the duration of your experiments. 2. Use Defined Serum Replacements: Consider using commercially available serum replacements that have a more defined composition. |
| Precipitation of NSC23005 when added to serum-containing medium. | Solubility Issues: The interaction with serum components may reduce the solubility of the compound. | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid precipitation.[7] 2. Pre-warm Media: Add the compound to pre-warmed (37°C) media.[7] 3. Serial Dilution in Media: Prepare a concentrated stock of NSC23005 in an appropriate solvent and then perform serial dilutions in the culture medium rather than adding a small volume of highly concentrated stock directly.[7] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on NSC23005 Efficacy
This protocol allows for the quantitative comparison of NSC23005 activity in the presence and absence of serum.
-
Cell Seeding: Plate your target cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Media Preparation:
-
Serum-Free (SF) Medium: Prepare your basal cell culture medium without any serum.
-
Serum-Containing (SC) Medium: Prepare your complete medium containing the desired concentration of serum (e.g., 10% FBS).
-
-
Compound Dilution:
-
Prepare a 2X concentrated serial dilution of NSC23005 in both SF and SC media. For example, if your final desired concentrations range from 1 nM to 1 µM, your 2X stocks will range from 2 nM to 2 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells for both SF and SC conditions.
-
-
Treatment:
-
Carefully remove the existing media from the cells.
-
Add an equal volume of the 2X NSC23005 dilutions or vehicle controls to the corresponding wells. This will result in a 1X final concentration.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen assay to measure the biological effect of NSC23005 (e.g., cell proliferation assay, cell cycle analysis).
-
Data Analysis:
-
Normalize the data to the vehicle control for both SF and SC conditions.
-
Plot the dose-response curves for both conditions and calculate the EC50 values.
-
A rightward shift in the dose-response curve and a higher EC50 value in the SC medium would indicate that serum is reducing the apparent potency of NSC23005.
-
Protocol 2: Assessing NSC23005 Stability in Culture Media
This protocol helps determine if NSC23005 is degrading in your culture medium over time.
-
Media Preparation: Prepare your complete cell culture medium (with or without serum, depending on your experimental conditions).
-
Compound Addition: Add NSC23005 to the medium at the highest concentration you plan to use in your experiments. Also, prepare a vehicle control medium.
-
Incubation: Incubate the media under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analytical Method: Analyze the concentration of intact NSC23005 in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of NSC23005 as a function of time. A decrease in concentration over time would indicate instability in the culture medium.
Visualizations
References
- 1. NSC 23005 (sodium salt) - Biochemicals - CAT N°: 23327 [bertin-bioreagent.com]
- 2. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of small molecules to BSA protein [dscm.dcci.unipi.it]
- 6. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
controlling for NSC23005 sodium degradation
Welcome to the technical support center for NSC23005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NSC23005 in their experiments by providing comprehensive troubleshooting guides and frequently asked questions regarding its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing NSC23005 powder?
A1: The solid form of NSC23005 sodium salt should be stored in a desiccated environment at room temperature. Proper desiccation is crucial to prevent moisture absorption, which can compromise the compound's integrity.
Q2: How should I prepare and store stock solutions of NSC23005?
A2: NSC23005 is soluble in both water and DMSO. For stock solutions, it is recommended to prepare them at a concentration of up to 100 mM. To maintain stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: Can I store my NSC23005 stock solution at 4°C?
A3: It is not recommended to store NSC23005 stock solutions at 4°C for extended periods. For optimal stability, freezing the stock solutions at -20°C or -80°C is the best practice.
Q4: My NSC23005 solution appears to have precipitated after thawing. What should I do?
A4: If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex briefly to redissolve the compound completely before use. Ensure the solution is clear before adding it to your experimental system.
Q5: Is NSC23005 sensitive to light?
A5: Like many small molecules, prolonged exposure to light, especially UV light, can potentially lead to photodegradation. It is advisable to store NSC23005 powder and solutions in light-protected vials (e.g., amber vials) and to minimize exposure to direct light during handling and experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of NSC23005 in stock solution. | - Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and are not subjected to repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected. - Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Degradation in experimental media. | - The stability of NSC23005 can be influenced by the pH of the cell culture medium or buffer. Sulfonamide-containing compounds can be susceptible to hydrolysis under acidic or alkaline conditions. - Consider performing a time-course experiment to assess the stability of NSC23005 in your specific experimental medium. | |
| Precipitation of the compound in the stock solution or experimental setup. | Poor solubility or exceeding the solubility limit. | - Ensure the concentration of NSC23005 does not exceed its solubility limit in the chosen solvent or medium. - If using aqueous buffers, ensure the pH is compatible with the compound's solubility. - For in vitro assays, the presence of serum proteins can sometimes affect compound solubility. |
| Discoloration of the NSC23005 solution. | Oxidation or degradation. | - Discoloration may indicate chemical degradation. Do not use discolored solutions. - Protect solutions from excessive light and air exposure. Consider using de-gassed solvents for solution preparation if oxidation is a concern. |
Quantitative Stability Data
Due to the limited availability of specific public data on the forced degradation of NSC23005, the following table provides an illustrative example of the kind of stability data that could be generated. This data is based on the general behavior of sulfonamide-containing compounds and should not be considered as experimentally verified for NSC23005.
| Condition | Parameter | Value | Notes |
| pH Stability | Half-life (t½) at 37°C, pH 4.0 | ~48 hours | Sulfonamides can undergo acid-catalyzed hydrolysis. |
| Half-life (t½) at 37°C, pH 7.4 | > 7 days | Generally more stable at neutral pH. | |
| Half-life (t½) at 37°C, pH 9.0 | ~72 hours | Base-catalyzed hydrolysis can also occur. | |
| Thermal Stability | Degradation after 24h at 60°C | < 5% | In solid form, protected from moisture. |
| Photostability | Degradation after 24h UV light exposure | ~10-15% | Photodegradation is a potential pathway for sulfonamides. |
Experimental Protocols
Protocol for Assessing the Stability of NSC23005 in Solution using HPLC
This protocol provides a general framework for determining the stability of NSC23005 in a given solvent or buffer system.
1. Materials:
- This compound salt
- High-purity solvent (e.g., DMSO, water, or experimental buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
- Temperature-controlled incubator or water bath
- Light-protected vials
2. Procedure:
- Preparation of NSC23005 Stock Solution: Prepare a 10 mM stock solution of NSC23005 in the desired solvent.
- Preparation of Stability Samples: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS at pH 7.4) in triplicate.
- Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration and purity.
- Incubation: Store the remaining samples under the desired stress conditions (e.g., 37°C for thermal stability, or exposure to a calibrated light source for photostability).
- Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample and analyze by HPLC.
- Data Analysis:
- Calculate the percentage of NSC23005 remaining at each time point relative to the T=0 sample.
- Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
- Plot the percentage of remaining NSC23005 against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing NSC23005 stability.
Caption: Simplified signaling pathway of NSC23005 action.
Technical Support Center: NSC23005 Sodium Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the purity and quality of NSC23005 sodium.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity of this compound is typically high, often ≥99%. Certificates of analysis from suppliers may specify the purity, with some batches demonstrating purity levels of 99.95% as determined by High-Performance Liquid Chromatography (HPLC)[1][2].
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: The most common analytical methods for determining the purity and confirming the identity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation[1].
Q3: How should I store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a desiccated environment at room temperature[2]. Proper storage is crucial to prevent degradation and maintain the integrity of the compound.
Q4: What are the known solvents for this compound?
A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mM in both solvents[2].
Q5: What is the mechanism of action of NSC23005?
A5: NSC23005 is known to be an inhibitor of p18INK4c, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. By inhibiting p18INK4c, NSC23005 can promote the expansion of hematopoietic stem cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| HPLC: Broad or Tailing Peaks | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration of the sample being injected. |
| HPLC: Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and flush the system. 2. Run blank injections between samples to clean the injection port and needle. |
| NMR: Poor Resolution | 1. Inhomogeneous magnetic field. 2. High sample concentration leading to viscosity issues. | 1. Shim the magnet according to the spectrometer's standard procedure. 2. Prepare a more dilute sample. |
| NMR: Presence of Water Peak | 1. Use of non-deuterated solvent. 2. Moisture in the sample or NMR tube. | 1. Ensure the use of high-purity deuterated solvent (e.g., D₂O or DMSO-d₆). 2. Dry the sample and NMR tube thoroughly before preparing the solution. |
| Inconsistent Experimental Results | Potential degradation of this compound. | 1. Re-evaluate the storage conditions of the compound. 2. Perform a fresh purity analysis (HPLC) to check for degradation products. 3. If degradation is suspected, obtain a new batch of the compound. |
Quantitative Data Summary
The following table summarizes the key quality attributes of this compound based on available data.
| Parameter | Specification | Analytical Method | Reference |
| Purity | ≥99% | HPLC | |
| Purity (Batch Specific) | 99.95% | HPLC | |
| Identity | Consistent with Structure | NMR | |
| Molecular Formula | C₁₃H₁₆NNaO₄S | - | |
| Molecular Weight | 305.33 g/mol | - | |
| Solubility | Up to 100 mM in Water and DMSO | - |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other suitable buffer component)
- Volumetric flasks and pipettes
- HPLC vials
2. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A common starting gradient could be 10-90% acetonitrile over 20 minutes.
- Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
- Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis scan (a common starting point for aromatic compounds is 254 nm).
- Column Temperature: 25 °C
- Analysis: Inject the standard solutions and the sample solution. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of this compound.
1. Materials and Reagents:
- This compound sample
- Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
- NMR tubes
2. Instrumentation:
- NMR spectrometer (e.g., 400 MHz or higher)
3. Procedure:
- Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- NMR Acquisition:
- Acquire a ¹H NMR spectrum.
- Acquire a ¹³C NMR spectrum if further structural confirmation is needed.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected structure of NSC23005.
Visualizations
Signaling Pathway of NSC23005 as a p18INK4c Inhibitor
Caption: NSC23005 inhibits p18INK4c, promoting cell cycle progression.
Experimental Workflow for Purity and Quality Assessment
Caption: Workflow for assessing the quality of this compound.
References
- 1. An Important Role of CDK Inhibitor p18INK4c in Modulating Antigen Receptor-Mediated T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression levels of p18INK4C modify the cellular efficacy of cyclin-dependent kinase inhibitors via regulation of Mcl-1 expression in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in NSC23005 sodium experimental results
Disclaimer: Initial research indicates that NSC23005 is not a sodium channel blocker but rather a specific inhibitor of p18INK4C, a protein involved in cell cycle regulation. Its primary application in research is to promote the expansion of hematopoietic stem cells (HSCs). This technical support center, therefore, addresses troubleshooting and frequently asked questions in the context of HSC expansion experiments.
Technical Support Center
Welcome to the technical support center for NSC23005. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving NSC23005 for hematopoietic stem cell expansion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NSC23005?
A1: NSC23005 is a small molecule inhibitor of p18INK4C (also known as INK4C or CDKN2C).[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn facilitates the self-renewal and expansion of hematopoietic stem cells (HSCs).[1][2]
Q2: What is the recommended solvent and storage condition for NSC23005?
A2: NSC23005 sodium is soluble in water and DMSO up to 100 mM.[4] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from moisture.[1]
Q3: At what concentration should I use NSC23005 in my HSC expansion experiments?
A3: The reported effective concentration (ED50) of NSC23005 for promoting HSC expansion is 5.21 nM.[1][2][4][5][6] However, the optimal concentration may vary depending on the specific cell type (murine vs. human HSCs) and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Does NSC23005 have any effect on leukemia cells or general cell cytotoxicity?
A4: Studies have shown that NSC23005 does not promote the proliferation of leukemia cells and exhibits no significant cytotoxicity towards 32D cells or HSCs.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in HSC expansion rates between replicates. | Inconsistent cell seeding density. | Ensure a uniform and accurate cell count for seeding each well or flask. Use a calibrated automated cell counter if possible. |
| Variability in NSC23005 concentration. | Prepare a fresh stock solution of NSC23005 and perform accurate serial dilutions. Verify the final concentration. | |
| Heterogeneity of the starting HSC population. | Use a consistent and well-defined method for HSC isolation and purification to ensure a homogenous starting population. | |
| Low or no observed effect of NSC23005 on HSC expansion. | Degraded NSC23005 compound. | Ensure proper storage of the NSC23005 stock solution. Prepare fresh dilutions for each experiment. |
| Suboptimal culture conditions. | Optimize cytokine concentrations, media composition, and incubation time for your specific HSC type. | |
| Inaccurate cell viability assessment. | Use a reliable method for assessing cell viability, such as trypan blue exclusion or a fluorescence-based assay, to ensure the observed cell numbers are accurate. | |
| Inconsistent results across different experiments. | Passage number of HSCs. | Use HSCs within a consistent and low passage number range, as prolonged culture can affect their self-renewal capacity. |
| Batch-to-batch variation of reagents. | Record the lot numbers of all reagents used, including media, cytokines, and NSC23005. Test new batches of critical reagents before use in large-scale experiments. | |
| Environmental fluctuations. | Maintain consistent incubator conditions (temperature, CO2, humidity). Avoid frequent opening of the incubator door. |
Quantitative Data Summary
| Parameter | Value | Reference |
| ED50 for HSC Expansion | 5.21 nM | [1][2][4][5][6] |
| Molecular Weight | 305.33 g/mol | [3][4] |
| Formula | C13H16NNaO4S | [3][4] |
| Solubility in Water | Up to 100 mM | [4] |
| Solubility in DMSO | Up to 100 mM | [4] |
Experimental Protocols
Key Experiment: In Vitro Expansion of Hematopoietic Stem Cells
Objective: To assess the effect of NSC23005 on the expansion of hematopoietic stem cells.
Materials:
-
Isolated hematopoietic stem cells (e.g., c-Kit enriched bone marrow cells)
-
Stem cell culture medium supplemented with appropriate cytokines
-
This compound salt
-
DMSO (for stock solution preparation)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Antibodies for HSC surface markers (e.g., for AnnexinV and DAPI staining)
Protocol:
-
Prepare NSC23005 Stock Solution: Dissolve this compound salt in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding: Plate the isolated HSCs in a suitable culture plate at a predetermined density.
-
Treatment: Prepare working solutions of NSC23005 by diluting the stock solution in the culture medium to the desired final concentrations. Add the NSC23005-containing medium or a vehicle control (medium with the same concentration of DMSO) to the cells.
-
Incubation: Culture the cells for a specified period (e.g., 5 days), replenishing the medium and NSC23005 as needed.
-
Cell Counting and Viability: At the end of the culture period, harvest the cells and perform a cell count and viability assessment.
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against specific HSC surface markers to quantify the population of expanded HSCs. Apoptosis can be measured using AnnexinV and DAPI staining.[1]
-
Data Analysis: Compare the number and percentage of HSCs in the NSC23005-treated groups to the vehicle control group.
Visualizations
Caption: Signaling pathway of NSC23005 in promoting HSC self-renewal.
Caption: General experimental workflow for assessing HSC expansion with NSC23005.
References
Validation & Comparative
Validating p18 Inhibitory Activity: A Comparative Guide to NSC23005 Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, with other investigational p18 inhibitors. The focus is on the validation of its inhibitory activity, primarily through its efficacy in promoting the ex vivo expansion of hematopoietic stem cells (HSCs). Experimental data is presented to offer an objective performance comparison, alongside detailed methodologies for key validation assays.
Performance Comparison of p18 Inhibitors
This compound, also identified in literature as compound 40, has demonstrated significant potency in the expansion of HSCs. Its efficacy, along with other p18 small molecule inhibitors (p18SMIs), is summarized below.
| Inhibitor | Chemical Name/Alias | ED50 (nM) for HSC Expansion | Key Findings |
| This compound | Compound 40 | 5.21 | Potently promotes the expansion of both murine and human HSCs. It has been shown to selectively promote HSC division by inhibiting p18 and subsequently activating CDK4/6.[1] |
| XIE18-6 | Not Available | >1000 | A lead compound from which this compound was developed. It shows significantly lower potency in promoting HSC expansion compared to its optimized analogue. |
Dose-Response of p18 Inhibitors on Human HSC Proliferation
The proliferative effect of various p18SMIs on human cord blood CD34+ cells after 7 days of ex vivo culture reveals the superior efficacy of this compound (compound 40).
| Concentration (nM) | This compound (Compound 40) (% of control) | XIE18-6 (% of control) |
| 10 | ~150 | ~100 |
| 100 | ~250 | ~110 |
| 1000 | ~180 | ~120 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay
This assay evaluates the ability of p18 inhibitors to promote the proliferation of HSCs in culture.
Materials:
-
Human umbilical cord blood (UCB) or bone marrow (BM) mononuclear cells (MNCs)
-
CD34 MicroBead Kit for magnetic-activated cell sorting (MACS)
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine cocktail (e.g., SCF, TPO, FLT3-L)
-
This compound and other p18 inhibitors
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate CD34+ HSCs from UCB or BM MNCs using MACS technology according to the manufacturer's instructions.
-
Resuspend the purified CD34+ cells in the serum-free expansion medium supplemented with the cytokine cocktail.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add the p18 inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
At the end of the culture period, harvest the cells and determine the total nucleated cell count and the number of CD34+ cells using a hemocytometer and flow cytometry, respectively.
-
Calculate the fold expansion of total cells and CD34+ cells relative to the initial cell number.
Colony-Forming Unit (CFU) Assay
This assay assesses the functional capacity of expanded HSCs to differentiate into various hematopoietic lineages.
Materials:
-
Expanded HSCs from the ex vivo expansion assay
-
MethoCult™ medium or similar methylcellulose-based semi-solid medium containing cytokines
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Harvest and count the cells from the HSC expansion culture.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
Add an appropriate number of cells (e.g., 500-1000 cells) to the MethoCult™ medium and vortex thoroughly.
-
Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
After incubation, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
Flow Cytometry for HSC Phenotyping
This method is used to identify and quantify HSC populations based on the expression of specific cell surface markers.
Materials:
-
Expanded cells or primary HSCs
-
Phosphate-buffered saline (PBS) with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies against human CD34 and CD49f
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the anti-CD34 and anti-CD49f antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of CD34+CD49f+ cells.
In Vitro CDK4/6 Kinase Assay
This biochemical assay directly measures the effect of p18 inhibition on the activity of its downstream targets, CDK4 and CDK6.
Materials:
-
Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes
-
Recombinant p18INK4C protein
-
Recombinant Retinoblastoma (Rb) protein (substrate)
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
In a 96-well plate, pre-incubate the recombinant CDK4/6-Cyclin D complex with recombinant p18 protein in the kinase assay buffer.
-
Add this compound at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the Rb substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of CDK4/6 inhibition by this compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its validation.
Caption: The p18-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to NSC23005 Sodium and Other p18 Inhibitors for Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, with other related compounds for the ex vivo expansion of hematopoietic stem cells (HSCs). The information presented is based on preclinical data and is intended to assist researchers in selecting appropriate compounds for their studies.
Introduction to p18INK4C Inhibition
The cyclin-dependent kinase inhibitor p18INK4C (also known as CDKN2C) is a key negative regulator of hematopoietic stem cell (HSC) self-renewal. By inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), p18INK4C restricts the proliferation of HSCs. Small molecule inhibitors that block the function of p18INK4C can, therefore, promote the expansion of HSCs outside the body (ex vivo), a process critical for various therapeutic applications, including bone marrow transplantation.
This compound has emerged as a highly potent p18INK4C inhibitor. This guide compares its efficacy with a lead compound, XIE18-6, and other analogs, providing valuable insights into their structure-activity relationships.
Performance Comparison of p18 Inhibitors
The following tables summarize the in vitro efficacy of this compound and its analogs in promoting the expansion of murine hematopoietic stem cells. The data is extracted from a key study by Xie et al. (2015) that led to the discovery of these compounds.[1][2]
Table 1: In Vitro Efficacy of this compound and Analogs in Murine HSC Expansion
| Compound | Chemical Structure | ED50 (nM) for HSC Expansion | Maximum Fold Expansion of LSK cells |
| NSC23005 (Compound 40) | (Structure available in original publication) | 5.21 | ~18 |
| XIE18-6 (Lead Compound) | (Structure available in original publication) | >1000 | ~8 |
| Analog 34 | (Structure available in original publication) | 28.3 | ~15 |
| Analog 38 | (Structure available in original publication) | 15.7 | ~16 |
| Analog 39 | (Structure available in original publication) | 8.9 | ~17 |
LSK cells (Lin-Sca-1+c-Kit+) are a population of cells enriched for hematopoietic stem and progenitor cells.
Table 2: Cytotoxicity Profile of Selected p18 Inhibitors
| Compound | Cell Line | IC50 (µM) |
| NSC23005 (Compound 40) | 32D (murine myeloid progenitor) | >50 |
| NSC23005 (Compound 40) | K562 (human leukemia) | >50 |
| XIE18-6 | 32D | >50 |
| XIE18-6 | K562 | >50 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of inhibitor discovery, the following diagrams illustrate the p18 signaling pathway and a typical experimental workflow.
Caption: p18INK4C Signaling Pathway and Inhibition by NSC23005.
Caption: Experimental Workflow for p18 Inhibitor Development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments based on the work of Xie et al. (2015).[1][2]
Murine Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay
-
Cell Isolation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Enrich for c-Kit+ cells using magnetic-activated cell sorting (MACS) with anti-CD117 microbeads.
-
Further purify the Lineage-Sca-1+c-Kit+ (LSK) population by fluorescence-activated cell sorting (FACS).
-
-
Cell Culture:
-
Plate the purified LSK cells in 96-well plates at a density of 1 x 104 cells/well.
-
Culture the cells in serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail (e.g., 10 ng/mL mSCF, 20 ng/mL mTPO, and 20 ng/mL mFlt3-L).
-
Add the p18 inhibitors (this compound, XIE18-6, or analogs) at various concentrations. A DMSO control should be included.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
-
Analysis:
-
After 7 days, harvest the cells and count the total number of viable cells using a hemocytometer and trypan blue exclusion.
-
Analyze the cell surface markers of the expanded cells by flow cytometry using antibodies against Lineage markers, Sca-1, and c-Kit to determine the fold expansion of the LSK population.
-
Calculate the ED50 value for each compound based on the dose-response curve of LSK cell expansion.
-
Cytotoxicity Assay
-
Cell Lines:
-
Use a murine myeloid progenitor cell line (e.g., 32D) and a human leukemia cell line (e.g., K562) to assess cytotoxicity.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well).
-
Treat the cells with a serial dilution of the p18 inhibitors for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
p18-CDK6 Interaction Assay (Co-immunoprecipitation)
-
Cell Lysate Preparation:
-
Transfect a suitable cell line (e.g., HEK293T) with expression vectors for FLAG-tagged p18 and HA-tagged CDK6.
-
Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody conjugated to agarose (B213101) beads to immunoprecipitate FLAG-p18.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-CDK6.
-
The presence of an HA-CDK6 band in the FLAG-p18 immunoprecipitate indicates an interaction between the two proteins. The effect of the inhibitors on this interaction can be assessed by pre-incubating the cell lysates with the compounds before immunoprecipitation.
-
Conclusion
This compound is a highly potent p18INK4C inhibitor that significantly promotes the ex vivo expansion of hematopoietic stem cells with an ED50 in the low nanomolar range.[1][2] Structure-activity relationship studies have shown that specific chemical modifications, as seen in NSC23005, can dramatically enhance the efficacy compared to the initial lead compound, XIE18-6. Importantly, NSC23005 exhibits a favorable safety profile with low cytotoxicity against both normal hematopoietic progenitors and leukemia cell lines. The provided experimental protocols offer a framework for researchers to further investigate the potential of NSC23005 and other p18 inhibitors in the field of regenerative medicine and HSC-based therapies.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion (2015) | Xiang-Qun Xie | 22 Citations [scispace.com]
A Comparative Analysis of NSC23005 Sodium and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NSC23005 sodium, a novel p18INK4c inhibitor, and a selection of other well-characterized cyclin-dependent kinase (CDK) inhibitors. The information presented is intended to assist researchers in understanding the distinct mechanisms and potential applications of these compounds in cancer research and drug development.
Executive Summary
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While many therapeutic strategies have focused on the direct inhibition of CDKs, this compound represents an alternative approach by targeting an upstream regulator, p18INK4c. This guide will compare the mechanism of action, target selectivity, and effects on cell cycle progression of this compound with direct CDK inhibitors, including the CDK4/6 specific inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as the broader spectrum inhibitors Flavopiridol and Roscovitine (B1683857).
Data Presentation
The following tables summarize the key characteristics and reported potency of this compound and other selected CDK inhibitors. It is important to note that the IC50 and ED50 values presented are from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Mechanism of Action and Primary Targets
| Inhibitor | Mechanism of Action | Primary Cellular Target(s) |
| This compound | Indirect CDK4/6 activator | p18INK4c |
| Palbociclib | Direct CDK inhibitor | CDK4, CDK6 |
| Ribociclib | Direct CDK inhibitor | CDK4, CDK6 |
| Abemaciclib | Direct CDK inhibitor | CDK4, CDK6 (also inhibits other kinases at higher concentrations) |
| Flavopiridol | Direct CDK inhibitor | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 |
| Roscovitine | Direct CDK inhibitor | CDK1, CDK2, CDK5, CDK7, CDK9 |
Table 2: Reported Potency of CDK Inhibitors
| Inhibitor | Assay Type | Target | Reported IC50/ED50 | Citation |
| This compound | Hematopoietic Stem Cell Expansion | p18INK4c | ED50: 5.21 nM | |
| Palbociclib | Kinase Assay | CDK4/cyclin D1 | IC50: 11 nM | [1] |
| Kinase Assay | CDK6/cyclin D2 | IC50: 16 nM | [1] | |
| Ribociclib | Kinase Assay | CDK4/cyclin D1 | IC50: 10 nM | [2][3] |
| Kinase Assay | CDK6/cyclin D3 | IC50: 39 nM | [2][3] | |
| Abemaciclib | Kinase Assay | CDK4/cyclin D1 | IC50: 2 nM | [3] |
| Kinase Assay | CDK6/cyclin D3 | IC50: 10 nM | [3] | |
| Flavopiridol | Kinase Assay | CDK1, CDK2, CDK4, CDK6, CDK9 | IC50: 20-100 nM | [4] |
| Kinase Assay | CDK7 | IC50: 875 nM | [4] | |
| Roscovitine | Kinase Assay | cdc2/cyclin B | IC50: 0.65 µM | [5] |
| Kinase Assay | cdk2/cyclin A | IC50: 0.7 µM | [5] | |
| Kinase Assay | cdk5/p35 | IC50: 0.16 µM | [5] |
Table 3: Effects on Cell Cycle Progression
| Inhibitor | Primary Effect on Cell Cycle | Citation |
| This compound | Promotes G1/S transition in hematopoietic stem cells | |
| Palbociclib | G1 arrest | [6][7][8] |
| Ribociclib | G0/G1 arrest | [9][10] |
| Abemaciclib | G1 arrest | [11][12][13][14] |
| Flavopiridol | G1 and G2 arrest | [15][16][17][18][19] |
| Roscovitine | G1 and G2/M arrest | [20][21][22][23][24] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
CDK inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the CDK inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific CDK.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase reaction buffer
-
Substrate (e.g., a peptide containing a CDK phosphorylation site)
-
ATP (radiolabeled or for use with a detection kit)
-
CDK inhibitor
-
Detection reagents (e.g., for luminescence-based or fluorescence-based readout)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at a specified temperature for a set period.
-
Stop Reaction: Stop the reaction using a stop solution (e.g., EDTA).
-
Detection: Add detection reagents according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cell line of interest
-
Complete culture medium
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the CDK inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a distinct approach to modulating CDK4/6 activity by targeting the endogenous inhibitor p18INK4c. This contrasts with the direct enzymatic inhibition of CDK4/6 by Palbociclib, Ribociclib, and Abemaciclib, and the broader CDK inhibition profile of Flavopiridol and Roscovitine. The choice of inhibitor for research or therapeutic development will depend on the specific biological context and desired outcome. For instance, the indirect mechanism of this compound may offer a different pharmacological profile compared to direct CDK inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of these different classes of CDK modulators.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Hematopoietic Stem Cell Self-Renewal: A Comparative Guide to 005A and Other Ex Vivo Expansion Strategies
For researchers, scientists, and drug development professionals, the ability to expand hematopoietic stem cells (HSCs) ex vivo is a critical bottleneck in cell-based therapies. This guide provides a comparative analysis of the novel p18INK4C inhibitor, 005A, against other established methods for HSC self-renewal, supported by experimental data and detailed protocols.
The limited number of HSCs obtainable from sources like umbilical cord blood restricts their therapeutic application, particularly in adult patients. The development of small molecules that can promote the self-renewal of these cells outside the body offers a promising solution. Among these, the sulfamoyl benzoate (B1203000) derivative 005A has emerged as a potent facilitator of human long-term HSC self-renewal.
Performance Comparison of HSC Expansion Strategies
The efficacy of various compounds in promoting the ex vivo expansion of HSCs can be quantified by measuring the fold-increase in the number of HSCs and their ability to reconstitute the hematopoietic system in vivo. The following table summarizes the performance of 005A in comparison to other small molecules, UM171 and SR1, as well as traditional cytokine cocktails.
| Treatment | Target/Mechanism of Action | Source of HSCs | Culture Duration | Fold Expansion of CD34+ Cells | Fold Expansion of Long-Term HSCs (LT-HSCs) | Reference |
| 005A | p18INK4C inhibitor; activates Notch signaling and HoxB4 expression | Umbilical Cord Blood (UCB) | 7 days | ~1.2-fold increase in CD34+ percentage | Enhanced long-term engraftment in primary and secondary transplant recipients | [1] |
| UM171 | Agonist of an unidentified target; involves non-canonical Wnt signaling | Mobilized Peripheral Blood | 10 days | ~1.9-fold increase in CD34+ percentage | 85.08-fold (up to 138.57-fold in poor mobilizers) | [2] |
| SR1 (StemRegenin 1) | Aryl Hydrocarbon Receptor (AhR) antagonist | Umbilical Cord Blood (UCB) | 3 weeks | 73-fold | 17-fold increase in SCID-repopulating cells | [3][4] |
| Cytokine Cocktail (TPO, SCF, Flt3-L, IL-6) | Broadly stimulates proliferation and differentiation | Umbilical Cord Blood (UCB) | 7 days | 28.0 ± 5.5-fold | Data not specified, focus on progenitor expansion | [5] |
Experimental Protocols
Accurate assessment of HSC self-renewal relies on standardized and well-defined experimental assays. Below are detailed protocols for key in vitro and in vivo assays cited in the context of HSC expansion studies.
Colony-Forming Unit (CFU) Assay
This assay is the gold standard for quantifying hematopoietic progenitor cells based on their ability to form colonies of differentiated progeny in a semi-solid medium.
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
35 mm non-tissue culture treated petri dishes
-
Sterile water
-
Incubator at 37°C, 5% CO2, and ≥95% humidity
Procedure:
-
Prepare a single-cell suspension of hematopoietic cells in IMDM with 2% FBS.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired plating concentration. It is recommended to test a range of concentrations to obtain an optimal colony density.
-
Add the cell suspension to the methylcellulose (B11928114) medium and vortex thoroughly to ensure even distribution.
-
Allow the tube to stand for a few minutes to let bubbles dissipate.
-
Using a syringe with a blunt-end needle, dispense the cell/methylcellulose mixture into 35 mm petri dishes. Gently rotate the dish to spread the medium evenly.
-
Place the culture dishes in a larger dish containing an open dish of sterile water to maintain humidity.
-
Incubate for 14-16 days.
-
Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.[6][7][8][9][10]
Long-Term Culture-Initiating Cell (LTC-IC) Assay
This assay measures the frequency of more primitive hematopoietic cells that can sustain myelopoiesis for several weeks in a co-culture system with a supportive stromal cell layer.
Materials:
-
Supportive stromal cell line (e.g., M2-10B4) or irradiated primary bone marrow stromal cells
-
MyeloCult™ medium supplemented with hydrocortisone
-
96-well flat-bottom culture plates
-
Methylcellulose-based medium for the CFU readout
-
Incubator at 37°C, 5% CO2, and ≥95% humidity
Procedure:
-
Establish a confluent feeder layer of stromal cells in a 96-well plate.
-
On the day of the assay, carefully remove the medium from the stromal layer.
-
Plate the test hematopoietic cells in limiting dilutions onto the feeder layer in MyeloCult™ medium.
-
Incubate the co-cultures for 5-6 weeks, performing a half-medium change weekly.
-
After the long-term culture period, harvest all the cells from each well.
-
Plate the harvested cells in methylcellulose-based medium for a standard CFU assay to determine the number of colony-forming cells produced by the LTC-ICs.
-
The frequency of LTC-ICs is calculated using limiting dilution analysis based on the number of negative wells (wells with no CFU formation).[11][12][13][14][15]
In Vivo Murine Xenograft Model for Human HSC Engraftment
This assay is the definitive method for assessing the function of human long-term repopulating HSCs by measuring their ability to reconstitute the hematopoietic system in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice)
-
Sub-lethal dose of irradiation (e.g., Busulfan or total body irradiation)
-
Human HSCs (freshly isolated or cultured)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies against human and mouse hematopoietic cell surface markers (e.g., human CD45, mouse CD45.1, human CD3, CD19, CD33)
Procedure:
-
Condition the recipient mice with a sub-lethal dose of irradiation to ablate their native hematopoietic system.
-
Aseptically inject a known number of human HSCs into the mice via intravenous (e.g., tail vein) or intra-femoral injection.
-
Monitor the mice for signs of engraftment and overall health.
-
At various time points post-transplantation (typically 12-16 weeks for long-term engraftment), collect peripheral blood or bone marrow from the recipient mice.
-
Stain the cells with fluorescently-labeled antibodies to distinguish between human and mouse hematopoietic cells.
-
Analyze the samples by flow cytometry to quantify the percentage of human cell engraftment (e.g., %hCD45+ cells).
-
Multi-lineage engraftment is confirmed by the presence of various human hematopoietic lineages (e.g., B cells, T cells, myeloid cells).
-
To assess self-renewal, bone marrow from primary recipients can be transplanted into secondary recipient mice.[16][17][18][19][20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HSC self-renewal and the experimental designs to study them can aid in understanding and planning research.
Caption: Signaling pathway of 005A in promoting HSC self-renewal.
Caption: Workflow for assessing HSC self-renewal.
References
- 1. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule/cytokine combination enhances hematopoietic stem cell proliferation via inhibition of cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. youtube.com [youtube.com]
- 10. stemcell.com [stemcell.com]
- 11. stemcell.com [stemcell.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Human long-term culture initiating cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LTC-IC and CFU assays [bio-protocol.org]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. xenograft.org [xenograft.org]
- 17. Dual use of hematopoietic and mesenchymal stem cells enhances engraftment and immune cell trafficking in an allogeneic humanized mouse model of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Modeling the human bone marrow niche in mice: From host bone marrow engraftment to bioengineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to NSC23005 Sodium for Hematopoietic Stem Cell Population Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC23005 sodium with other commercially available small molecules for the ex vivo expansion and subsequent flow cytometric analysis of hematopoietic stem cell (HSC) populations. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of reagents for their HSC studies.
Introduction to this compound
NSC23005 is a small molecule identified as an inhibitor of p18, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18, NSC23005 effectively blocks the p18-mediated inhibition of CDK4 and CDK6, leading to the promotion of cell cycle progression and proliferation of HSCs.[1] This compound has been shown to promote the expansion of both murine and human HSCs in vitro without inducing differentiation or cytotoxicity.[1][2] The effective dose (ED50) for murine bone marrow cell expansion has been reported to be 5.21 nM.[1][2]
Performance Comparison with Alternative Compounds
The ex vivo expansion of HSCs is a critical step for various research and therapeutic applications. Several small molecules, in addition to NSC23005, have been identified to promote HSC expansion. This section compares NSC23005 with two prominent alternatives: StemRegenin 1 (SR1) and UM171.
| Feature | This compound | StemRegenin 1 (SR1) | UM171 |
| Mechanism of Action | p18 inhibitor, promotes CDK4/6 activity[1] | Aryl hydrocarbon receptor (AhR) antagonist[3] | Agonist of an orphan receptor, promotes HSC self-renewal |
| Reported Effect on HSCs | Promotes proliferation of murine and human HSCs without affecting differentiation[1][2] | Promotes expansion of CD34+ cells and maintains a primitive phenotype[3] | Promotes robust expansion of long-term repopulating HSCs (LT-HSCs)[2][4] |
| Quantitative Flow Cytometry Data | Data on specific HSC population percentages after expansion is not readily available in published literature. | Culture of human cord blood CD34+ cells with SR1 for 5 weeks resulted in a 47-fold increase in the CD34+CD45RA- subpopulation compared to control.[3] | UM171 treatment of human peripheral blood CD34+ cells for 10 days increased the proportion of CD34+CD38-CD45RA-CD90+ LT-HSCs from 0.56% (± 0.45%) to 3.05% (± 2.08%).[2] A combination of UM171 and Nicotinamide (B372718) expanded LT-HSCs by approximately 753-fold.[4] |
| Effective Concentration | ED50 of 5.21 nM for murine bone marrow cells[1][2] | Typically used at ~1 µM[1] | Typically used at ~35 nM[5] |
Experimental Protocols
General Protocol for Small Molecule Treatment and Flow Cytometry of HSCs
This protocol outlines the general steps for expanding HSCs with a small molecule and subsequent staining for flow cytometric analysis.
1. Isolation of Hematopoietic Stem and Progenitor Cells:
-
Isolate bone marrow from mice or obtain human cord blood or mobilized peripheral blood.
-
Prepare a single-cell suspension.
-
Enrich for hematopoietic stem and progenitor cells (HSPCs) using a lineage cell depletion kit or by selecting for CD34+ (for human) or c-Kit+ (for mouse) cells via magnetic-activated cell sorting (MACS).
2. Ex Vivo Expansion with Small Molecule:
-
Culture the enriched HSPCs in a suitable serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L).
-
Add the small molecule of interest (e.g., NSC23005, SR1, or UM171) at the desired concentration. For NSC23005, a concentration range around the ED50 of 5.21 nM could be a starting point.
-
Culture the cells for the desired period (e.g., 7-14 days), replenishing the medium and small molecule as needed.
3. Staining for Flow Cytometry:
-
Harvest the cultured cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the staining buffer.
-
Add a cocktail of fluorescently conjugated antibodies to identify HSC populations. A typical panel for murine HSCs includes antibodies against Lineage markers, c-Kit, Sca-1, CD150, and CD48. For human HSCs, a panel may include antibodies against CD34, CD38, CD45RA, CD90, and CD49f.
-
Incubate the cells with the antibodies for 20-30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry, and add a viability dye (e.g., DAPI or 7-AAD) just before analysis.
4. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on single, viable cells.
-
Identify the HSC populations of interest based on the expression of the selected markers (e.g., Lin-Sca-1+c-Kit+ (LSK) and LSKCD150+CD48- for murine long-term HSCs).
-
Quantify the percentage and absolute number of the different HSC populations in the treated and control samples.
Visualizations
Signaling Pathway of this compound
NSC23005 acts by inhibiting p18, which in turn relieves the inhibition of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and promoting cell cycle progression from G1 to S phase.
Caption: Mechanism of NSC23005 in promoting cell cycle progression.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of small molecules on HSC expansion and analysis by flow cytometry.
Caption: Workflow for comparing small molecules in HSC expansion.
References
- 1. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect and molecular mechanism of nicotinamide and UM171 in ex vivo expansion of long-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM171 induces a homeostatic inflammatory-detoxification response supporting human HSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Validating Ex Vivo Expanded Hematopoietic Stem Cells
For researchers, scientists, and drug development professionals engaged in the expansion of hematopoietic stem cells (HSCs), rigorous functional validation is paramount. While phenotypic characterization provides essential information on cell surface marker expression, it does not solely predict the ability of expanded HSCs to engraft and reconstitute the hematopoietic system. This guide provides a comparative overview of key functional assays used to validate the efficacy of ex vivo expanded HSCs, complete with experimental data presentation, detailed protocols, and workflow visualizations.
I. Overview of Functional Assays
The ultimate validation of HSC function lies in their ability to perform long-term multilineage repopulation in vivo.[1] However, a variety of in vitro assays offer valuable and more rapid insights into the proliferative and differentiation potential of expanded HSC populations.[2]
Table 1: Comparison of Key Functional Assays for Expanded HSCs
| Assay Type | Assay Name | Principle | Key Parameters Measured | Throughput | Time to Result | Relevance to In Vivo Function |
| In Vitro | Colony-Forming Cell (CFC) Assay | Measures the ability of single progenitor cells to form colonies of differentiated hematopoietic cells in a semi-solid medium.[3] | Number and type of colonies (CFU-GM, CFU-GEMM, BFU-E) | High | 1-2 weeks | Moderate; indicates differentiation potential and limited self-renewal.[2][3] |
| Long-Term Culture-Initiating Cell (LTC-IC) Assay | Quantifies primitive hematopoietic cells that can sustain hematopoiesis for at least 5 weeks on a stromal cell layer. | Frequency of LTC-ICs | Medium | 5-8 weeks | High; correlates well with in vivo repopulating ability. | |
| Cobblestone Area-Forming Cell (CAFC) Assay | A visual assay that detects primitive HSCs by their ability to form "cobblestone areas" underneath a stromal cell layer. | Frequency of CAFCs | Medium | 3-5 weeks | High; considered a good in vitro surrogate for HSC activity. | |
| In Vivo | Competitive Repopulation Assay | The "gold standard" assay that directly measures the ability of test HSCs to engraft and contribute to long-term multilineage hematopoiesis in a myeloablated recipient animal, in competition with a known number of competitor cells. | Percentage of donor-derived cells in peripheral blood and bone marrow over time. | Low | >16 weeks | Definitive; directly assesses self-renewal and multilineage potential. |
II. In Vitro Functional Assays
In vitro assays provide a crucial first-pass assessment of the functional capacity of expanded HSCs.
The CFC assay is a widely used method to quantify hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies of mature blood cells.
Experimental Protocol: Colony-Forming Cell (CFC) Assay
-
Cell Preparation: Prepare a single-cell suspension of the ex vivo expanded HSC population.
-
Plating: Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO). Plate the mixture into petri dishes or multi-well plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Identification and Counting: Identify and count the different types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for granulocyte, erythrocyte, macrophage, megakaryocyte) under an inverted microscope based on their morphology.
Workflow for the Colony-Forming Cell (CFC) Assay.
The LTC-IC assay is a more stringent in vitro assay that measures the frequency of primitive hematopoietic cells capable of sustained proliferation and differentiation over several weeks.
Experimental Protocol: Long-Term Culture-Initiating Cell (LTC-IC) Assay
-
Stromal Layer Preparation: Establish a confluent monolayer of stromal cells (e.g., murine fetal liver cells or a suitable cell line) in multi-well plates.
-
Seeding Test Cells: Seed limiting dilutions of the expanded HSC population onto the irradiated stromal cell layer.
-
Long-Term Culture: Co-culture the cells for 5 weeks, with weekly half-media changes.
-
CFC Readout: After 5 weeks, harvest all non-adherent and adherent cells and perform a standard CFC assay as described above.
-
LTC-IC Frequency Calculation: The frequency of LTC-ICs is calculated using limiting dilution analysis based on the number of wells that are positive for colony formation.
Workflow for the Long-Term Culture-Initiating Cell (LTC-IC) Assay.
III. In Vivo Functional Assay
The definitive test of HSC function is their ability to reconstitute the hematopoietic system in vivo.
This assay is the gold standard for quantifying the functional activity of HSCs. It involves transplanting the expanded HSCs along with a known number of competitor cells into a myeloablated recipient.
Experimental Protocol: Competitive Repopulation Assay
-
Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Cell Preparation: Prepare a single-cell suspension of the expanded HSC population (test cells) and competitor bone marrow cells from a congenic mouse strain (distinguishable by cell surface markers, e.g., CD45.1 vs. CD45.2).
-
Transplantation: Co-inject a mixture of test cells and competitor cells intravenously into the irradiated recipients.
-
Engraftment Monitoring: At various time points post-transplantation (typically 4, 8, 12, and 16 weeks), collect peripheral blood samples.
-
Flow Cytometry Analysis: Stain the blood cells with antibodies against lineage-specific markers and the congenic markers (e.g., CD45.1 and CD45.2) to determine the percentage of donor-derived cells from both the test and competitor populations in different hematopoietic lineages (myeloid, B-cell, T-cell).
-
Bone Marrow Analysis: At the end of the experiment (e.g., 16 weeks), harvest bone marrow and spleen to assess long-term engraftment and the presence of donor-derived HSCs.
Workflow for the Competitive Repopulation Assay.
IV. Signaling Pathways in HSC Self-Renewal and Differentiation
The balance between self-renewal and differentiation in HSCs is tightly regulated by a complex network of signaling pathways. While specific pathways affected by novel expansion agents require empirical determination, several key pathways are known to be crucial for HSC fate decisions.
References
- 1. Ex vivo expansion potential of murine hematopoietic stem cells is a rare property only partially predicted by phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine-123 staining in hematopoietic stem cells of young mice indicates mitochondrial activation rather than dye efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell Characterization by Hoechst 33342 and Rhodamine 123 Staining | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Small Molecules for the Ex Vivo Expansion of Hematopoietic Stem Cells: NSC23005 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of small molecules designed to overcome the primary bottleneck in hematopoietic stem cell (HSC) transplantation and gene therapy—the limited number of available stem cells.
This guide provides a detailed comparison of NSC23005, a novel p18INK4C inhibitor, with leading alternative small molecules for the ex vivo expansion of human hematopoietic stem cells. The performance of each compound is evaluated based on publicly available experimental data, with a focus on expansion efficiency of various HSC populations and their functional integrity.
Introduction to Ex Vivo HSC Expansion
Hematopoietic stem cell transplantation is a curative therapy for a range of hematologic malignancies and genetic disorders. However, the scarcity of HSCs in sources like umbilical cord blood (UCB) often limits the therapeutic dose, leading to delayed engraftment and increased risk of graft failure. The ex vivo expansion of HSCs aims to increase the number of these vital cells before transplantation. This is typically achieved by culturing purified HSCs (often identified by the CD34+ surface marker) in a specialized medium containing a cocktail of cytokines. The addition of small molecules that target specific signaling pathways can significantly enhance this expansion by promoting self-renewal over differentiation. This guide focuses on comparing the efficacy of several such small molecules.
Small Molecule Alternatives for HSC Expansion
NSC23005 (p18INK4C Inhibitor)
NSC23005 is a potent small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4C, with an ED50 of 5.21 nM.[1][2] By inhibiting p18INK4C, NSC23005 promotes the activity of CDK4 and CDK6, which in turn facilitates the G1-S phase transition of the cell cycle, leading to increased HSC proliferation.[3][4] A key advantage highlighted in preclinical studies is its selectivity for HSCs without promoting the proliferation of leukemia cells.[1][2]
UM171
UM171 is a pyrimidoindole derivative that has demonstrated robust HSC expansion capabilities and is currently in clinical trials.[5][6][7] Its mechanism of action is complex and involves the degradation of the chromatin modifier CoREST and the oncoprotein MYC, which helps to preserve HSC self-renewal properties during culture.[8] UM171 has been shown to be effective in expanding HSCs from various sources, including umbilical cord blood and mobilized peripheral blood.[5][7]
StemRegenin 1 (SR1)
StemRegenin 1 (SR1) is an antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][9] The inhibition of AhR signaling by SR1 helps to prevent the differentiation of HSCs, thereby promoting their expansion in culture.[4] SR1 has been used in clinical trials and has been shown to significantly increase the number of CD34+ cells for transplantation.[4][10]
Valproic Acid (VPA)
Valproic acid is a well-known histone deacetylase (HDAC) inhibitor.[1][2][11] By inhibiting HDACs, VPA alters chromatin structure, leading to changes in gene expression that favor HSC self-renewal and proliferation.[12] It has been shown to upregulate genes involved in stem cell maintenance, such as HOXB4.[12][13]
dmPGE2 (16,16-dimethyl Prostaglandin E2)
dmPGE2 is a stable analog of Prostaglandin E2, a signaling molecule involved in inflammation and tissue homeostasis. dmPGE2 has been shown to enhance the homing, survival, and proliferation of HSCs.[14][15] Its mechanism involves the activation of the Wnt signaling pathway and the upregulation of the CXCR4 receptor, which is crucial for HSC homing to the bone marrow.[14][16]
Quantitative Comparison of HSC Expansion
The following tables summarize the performance of NSC23005 and its alternatives in expanding various hematopoietic cell populations ex vivo. It is important to note that the experimental conditions, such as cell source, cytokine cocktail, and culture duration, vary across studies, which can influence the expansion fold.
Table 1: Expansion of Human Umbilical Cord Blood (UCB) Derived Cells
| Compound | Concentration | Culture Duration (days) | Cell Population | Fold Expansion (Mean ± SD or Range) | Source |
| NSC23005 | 10 nM | 7 | CD34+ | ~15-fold | [1] |
| UM171 | 35 nM | 12 | CD34+ | ~60-fold | [6] |
| 35 nM | 12 | CD34+CD45RA- | ~130-fold | [6] | |
| 35 nM | 12 | CFU-GEMM | ~110-fold | [6] | |
| SR1 | 750 nM | 15 | Total Nucleated Cells (TNC) | 854-fold (median, range: 168-2121) | [4] |
| 750 nM | 15 | CD34+ | 330-fold (median, range: 67-848) | [4] | |
| 1 µM | 21 | CD34+ | 73-fold (vs. cytokine control) | [9] | |
| Valproic Acid (VPA) | 1 mM | 9 | CD34+CD90+ | 65-fold | [17] |
| 1 mM | 9 | Colony-Forming Cells (CFC) | 25.6-fold | [17] | |
| dmPGE2 | 10 µM (2h pulse) | N/A (Functional Assay) | SCID-repopulating cells (SRC) | ~4-fold increase in frequency | [14][18] |
Table 2: Expansion of Mobilized Peripheral Blood (mPB) and Bone Marrow (BM) Derived Cells
| Compound | Cell Source | Concentration | Culture Duration (days) | Cell Population | Fold Expansion (Mean ± SD or Range) | Source |
| UM171 | mPB (poorly mobilizing patients) | Not Specified | 10 | Long-Term HSC (LT-HSC) | 138.57-fold | [5] |
| SR1 | mPB | 1 µM | 21 | CD34+ | 1118-fold (vs. input) | [9] |
| Valproic Acid (VPA) | mPB | 1 mM | 7 | CD34+CD45RA-CD90+ | 807-fold | [19] |
| Bone Marrow | 1 mM | 7 | CD34+CD45RA-CD90+ | 138-fold | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by each small molecule and a general workflow for an HSC expansion experiment.
Caption: NSC23005 signaling pathway.
Caption: Signaling pathways of alternative small molecules.
Caption: General experimental workflow for HSC expansion.
Experimental Protocols
The following are generalized protocols for ex vivo HSC expansion based on the cited literature. Specific details may vary between studies.
General Protocol for Human CD34+ Cell Expansion
-
Cell Source and Isolation:
-
Human Umbilical Cord Blood (UCB), Mobilized Peripheral Blood (mPB), or Bone Marrow (BM) are common sources.
-
Mononuclear cells (MNCs) are first isolated by density gradient centrifugation (e.g., using Ficoll-Paque).
-
CD34+ cells are then positively selected from the MNC fraction using immunomagnetic bead-based methods (e.g., MACS). Purity of the isolated CD34+ population should be assessed by flow cytometry and is typically >90%.
-
-
Culture Conditions:
-
Basal Medium: A serum-free expansion medium such as StemSpan™ SFEM II or IMDM is typically used.
-
Cytokine Cocktail: A standard cytokine cocktail is added to the basal medium to support HSC survival and proliferation. A common combination includes:
-
Stem Cell Factor (SCF): 100 ng/mL
-
Thrombopoietin (TPO): 100 ng/mL
-
Fms-like Tyrosine Kinase 3 Ligand (Flt3-L): 100 ng/mL
-
Interleukin 6 (IL-6) may also be included at 10-20 ng/mL.
-
-
Small Molecule Addition:
-
NSC23005: 10 nM
-
UM171: 35 nM
-
SR1: 0.75 - 1 µM
-
Valproic Acid: 1 mM
-
dmPGE2: 10 µM (typically as a 2-hour pulse treatment before plating, rather than continuous culture).
-
-
Cell Seeding: Purified CD34+ cells are seeded at a density of 1 x 104 to 1 x 105 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Culture Duration: The expansion period typically ranges from 7 to 21 days, depending on the specific protocol and desired expansion fold.
-
-
Post-Expansion Analysis:
-
Cell Counting: Total Nucleated Cells (TNCs) are counted using a hemocytometer with trypan blue to assess viability.
-
Flow Cytometry: The expanded cell population is analyzed for the expression of various HSC and progenitor markers, such as CD34, CD38, CD90, and CD45RA, to determine the expansion of specific subpopulations.
-
Colony-Forming Unit (CFU) Assay: To assess the functional capacity of the expanded progenitors, cells are plated in a semi-solid methylcellulose (B11928114) medium containing cytokines that support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM). Colonies are counted after 14 days of culture.
-
In Vivo Repopulation Assay: The gold standard for assessing the function of long-term HSCs is their ability to engraft and reconstitute the hematopoietic system in immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice). Expanded cells are transplanted into sublethally irradiated mice, and human cell engraftment in the peripheral blood and bone marrow is monitored for 12-20 weeks post-transplantation.
-
Conclusion
The development of small molecules has significantly advanced the field of ex vivo hematopoietic stem cell expansion. NSC23005, a novel p18INK4C inhibitor, shows promise as a potent and selective agent for expanding HSCs. Its performance, particularly in terms of fold expansion of primitive HSCs and functional integrity, is comparable to other well-established alternatives such as UM171 and SR1. Valproic acid and dmPGE2 also offer effective strategies for HSC expansion, acting through different mechanisms.
The choice of the optimal small molecule will depend on the specific application, including the desired level of expansion, the need to preserve long-term repopulating potential, and considerations for clinical translation. The data and protocols presented in this guide provide a foundation for researchers to objectively compare these compounds and design experiments to further explore their potential in research and therapeutic settings.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Ex Vivo Expansion of Adult Hematopoietic Stem and Progenitor Cells with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 4. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand Alone Graft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and function of progenitor T cells from StemRegenin-1–expanded CD34+ human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 enhances long-term repopulation but does not permanently alter inherent stem cell competitiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Getting more for your marrow: boosting hematopoietic stem cell numbers with PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expansion and preservation of the functional activity of adult hematopoietic stem cells cultured ex vivo with a histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
NSC23005 Sodium: A Comparative Analysis of Efficacy and Specificity in Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, and its role in the ex vivo expansion of hematopoietic stem cells (HSCs). We will objectively compare its performance with available alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Executive Summary
This compound has emerged as a significant research tool for the ex vivo expansion of HSCs. It functions by inhibiting the cyclin-dependent kinase inhibitor p18INK4C, a key negative regulator of HSC self-renewal. This inhibition leads to the activation of CDK4/6, promoting the proliferation of HSCs. With a potent half-maximal effective dose (ED50) of 5.21 nM for HSC expansion, NSC23005 demonstrates high efficacy. Crucially, it exhibits a favorable specificity profile by not affecting the proliferation of leukemia cells or showing significant cytotoxicity towards HSCs. This guide will delve into the quantitative data supporting these claims, compare NSC23005 with a direct alternative, and provide the necessary experimental context for its evaluation.
Efficacy of this compound and Alternatives
NSC23005 was identified through in silico screening and subsequent structure-activity relationship (SAR) studies as a potent p18INK4C inhibitor.[1][2] Its efficacy in promoting the expansion of both murine and human HSCs has been demonstrated.[1][2]
| Compound | Target | Efficacy (ED50 for HSC Expansion) | Source |
| NSC23005 (Compound 40) | p18INK4C | 5.21 nM | [1][2] |
| Compound 005A | p18INK4C | Not explicitly quantified, but demonstrated to enhance self-renewal of long-term HSCs | [3] |
Specificity of this compound
The specificity of a compound is critical for its utility as a research tool and its potential therapeutic development. NSC23005 has been shown to be specific in its biological effects, selectively promoting the expansion of HSCs without impacting the proliferation of leukemic cells.[1][2] Furthermore, it did not exhibit significant cytotoxicity toward 32D cells (a murine myeloid progenitor cell line) or HSCs.[1][2]
While a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available for NSC23005, its targeted effect on HSCs suggests a high degree of specificity for the p18INK4C pathway in this context.
Mechanism of Action: The p18INK4C Signaling Pathway
NSC23005 exerts its pro-proliferative effect on HSCs by inhibiting p18INK4C. p18INK4C is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors that specifically bind to and inhibit CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 prevents this negative regulation, leading to the activation of the CDK4/6-Cyclin D complex. This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell division and expansion of the HSC pool.
Caption: Mechanism of action of NSC23005 in promoting HSC expansion.
Experimental Protocols
Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol is adapted from methodologies used to assess the ex vivo expansion of HSCs.
1. Isolation of HSCs:
-
Murine HSCs (Lin-Sca-1+c-Kit+, LSK) can be isolated from the bone marrow of C57BL/6 mice by fluorescence-activated cell sorting (FACS).
-
Human CD34+ HSCs can be isolated from umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or FACS.
2. Cell Culture:
-
Culture isolated HSCs in a serum-free medium supplemented with cytokines such as Stem Cell Factor (SCF) and Thrombopoietin (TPO). A common basal medium is StemSpan™ SFEM.
-
Plate cells at a density of 1 x 10^4 cells/mL in 96-well plates.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add NSC23005 or the alternative compound to the cell cultures at various concentrations (e.g., from 1 nM to 10 µM) to determine the ED50. Include a vehicle control (DMSO).
4. Incubation:
-
Incubate the cells for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
5. Assessment of Expansion:
-
After the incubation period, harvest the cells and count the total number of viable cells using a hemocytometer and Trypan Blue exclusion.
-
Analyze the phenotype of the expanded cells by flow cytometry to determine the percentage of HSCs (e.g., LSK for murine, CD34+ for human).
-
The fold expansion is calculated as the total number of viable HSCs at the end of the culture divided by the initial number of HSCs seeded.
In Vitro p18INK4C Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for assessing the direct inhibition of p18INK4C.
1. Reagents:
-
Recombinant human p18INK4C protein.
-
Recombinant active CDK4/Cyclin D1 complex.
-
Retinoblastoma protein (Rb) as a substrate.
-
ATP, [γ-32P]ATP, or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
-
NSC23005 and control compounds.
2. Reaction Setup:
-
In a microplate, pre-incubate p18INK4C with varying concentrations of NSC23005 for 15-30 minutes at room temperature in a kinase buffer.
-
Initiate the kinase reaction by adding the CDK4/Cyclin D1 complex, Rb substrate, and ATP (spiked with [γ-32P]ATP if using a radiometric assay).
3. Incubation:
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
4. Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NSC23005 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for assessing HSC expansion in vitro.
Conclusion
This compound is a highly effective and specific small molecule for the ex vivo expansion of hematopoietic stem cells. Its mechanism of action through the targeted inhibition of p18INK4C provides a valuable tool for both basic research into HSC self-renewal and potential applications in regenerative medicine. While further studies to delineate its broader kinase selectivity profile would be beneficial, the existing data strongly support its utility in the laboratory setting. The direct alternative, compound 005A, also shows promise, and a head-to-head quantitative comparison of these two compounds would be a valuable future investigation. The provided experimental protocols offer a framework for researchers to independently evaluate NSC23005 and other potential HSC expansion agents.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of NSC23005 Sodium
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of NSC23005 sodium, a compound classified with specific health hazards. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Profile of this compound
This compound is characterized by the following hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Data sourced from the Cayman Chemical Safety Data Sheet for NSC 23005 (sodium salt).[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Segregation of Waste
-
Isolate waste this compound from other laboratory waste streams to prevent accidental chemical reactions.
-
This includes keeping it separate from incompatible materials.
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.
Step 3: Storage of Waste Container
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant bin, is recommended to mitigate spills or leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste pickup.
Step 5: Decontamination of Empty Containers
-
Do not attempt to wash and reuse containers that have held this compound.
-
Empty containers should be managed as hazardous waste and disposed of through the same channels as the chemical itself.
Step 6: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and manage the cleaning materials as hazardous waste.
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. Due to its hazardous nature, attempting to neutralize it without a validated procedure could lead to unforeseen and dangerous reactions. Therefore, the recommended and safest course of action is to dispose of it as hazardous waste via a professional service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling NSC23005 Sodium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling NSC23005 sodium salt. The following information is critical for ensuring laboratory safety and proper management of this chemical compound.
Hazard Identification and Safety Precautions
This compound salt is a chemical compound that requires careful handling due to its potential health effects. According to the safety data sheet, it is classified with the following hazards[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye discomfort and potential damage.
-
May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity - oral 4 (H302) | Wash thoroughly after handling. |
| Causes skin irritation | Skin irritation 2 (H315) | Wear protective gloves. |
| Causes serious eye irritation | Eye irritation 2A (H319) | Wear eye protection/face protection. |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) 3 (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound[2][3][4]:
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact and serious eye irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin irritation from direct contact[1]. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation[1]. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent skin contact and irritation[1]. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust when handling the solid material.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Avoid all personal contact, including inhalation[5].
3. Spill Management:
-
In case of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and follow emergency procedures.
4. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a dry, cool, and well-ventilated place[6].
-
Store away from incompatible materials. The safety data sheet does not specify incompatible materials, but as a general precaution, store away from strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Waste Characterization: Unused this compound should be considered a hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an authorized hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. The safety data sheet advises seeing Section 13 for disposal information, but no specific methods are provided in the available search results[1].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
